Protoplumericin A
Description
Properties
Molecular Formula |
C36H42O19 |
|---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
methyl (1S,4aS,7R,7aS)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21+,22+,24+,25+,26+,27-,28-,29+,30+,33-,34+,35-,36+/m0/s1 |
InChI Key |
AFYIWKNGSIYXCQ-WLJLAZGQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Protoplumericin A: A Technical Guide to its Discovery, Isolation from Plumeria obtusa, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, an iridoid glucoside, represents a class of secondary metabolites with significant therapeutic potential. This document provides a comprehensive technical overview of the discovery and isolation of this compound, with a specific focus on its sourcing from Plumeria obtusa. Detailed experimental protocols for extraction, fractionation, and purification are presented, alongside a summary of its known biological activities. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of natural product chemistry and drug development.
Introduction
Plumeria obtusa, a member of the Apocynaceae family, is a flowering plant recognized for its rich phytochemical profile, including a diverse array of iridoids.[1] These monoterpenoid-derived compounds have garnered considerable interest within the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] Among these, this compound has emerged as a compound of interest.
Initially identified in Allamanda neriifolia, another member of the Apocynaceae family, Protoplumericin has since been reported in various Plumeria species.[3][4] This technical guide focuses on the methodologies for the isolation of this compound from Plumeria obtusa and delves into its biological activities, with a particular emphasis on its mechanism of action.
Discovery and Structural Elucidation
The discovery of Protoplumericin was first reported by Yamauchi et al. in 1981 from the polar fraction of a methanol (B129727) extract of Allamanda neriifolia Hook.[3] The structure of this iridoid bis-glucoside, chemically identified as 13-O-(β-D-glucopyranosyl-p-coumaroyl)-plumieride, was elucidated through a combination of enzymatic and alkaline transformations, as well as spectroscopic analysis.[3] Subsequent phytochemical investigations of the Plumeria genus have confirmed the presence of this compound in various species, including Plumeria alba and Plumeria acutifolia.[5][6] While not explicitly isolated from Plumeria obtusa in the initial discovery, its presence is inferred from the phytochemical profile of the genus and related species.
Isolation of Iridoids from Plumeria obtusa
The isolation of this compound from Plumeria obtusa follows a general workflow for the extraction and purification of iridoids from plant material. The following protocol is a representative methodology based on established procedures for isolating similar compounds from the Plumeria genus.
Experimental Protocol: Extraction and Fractionation
A detailed workflow for the extraction and fractionation of iridoids from Plumeria obtusa is outlined below.
Caption: General Workflow for Iridoid Isolation.
Methodology:
-
Plant Material Preparation: Air-dried aerial parts of Plumeria obtusa are ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is generally enriched with iridoids.
Experimental Protocol: Chromatographic Purification
The ethyl acetate fraction is then subjected to a series of chromatographic techniques to isolate this compound.
Caption: Chromatographic Purification Workflow.
Methodology:
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto silica gel and subjected to column chromatography.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent).
-
Pooling and Further Purification: Fractions showing the presence of the target compound are pooled and may require further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
Quantitative Data
| Compound | Plant Source | Part Used | Extraction Solvent | Yield (%) | Reference |
| Plumieride | Plumeria rubra | Bark | Methanol | 0.5 - 1.0 | [7] |
| Allamcin | Plumeria rubra | Bark | Petroleum Ether/CHCl3 | 0.01 - 0.05 | [7] |
| Allamandin | Plumeria rubra | Bark | Petroleum Ether/CHCl3 | 0.005 - 0.01 | [7] |
Biological Activity and Mechanism of Action
Iridoids from the Plumeria genus are known to exhibit a range of biological activities. This compound, as a member of this class, is implicated in several of these effects.
Antimicrobial Activity
Extracts of Plumeria obtusa and isolated iridoids have demonstrated activity against various pathogenic bacteria and fungi.[1][5] This suggests a potential role for this compound in antimicrobial applications.
Cytotoxic Activity
Studies have shown that crude extracts of Plumeria obtusa exhibit cytotoxic effects against certain cancer cell lines.[8] The IC50 value for the hexane (B92381) extract of P. obtusa against HeLa cells was determined to be 21.5 µg/ml.[6] While the specific contribution of this compound to this activity requires further investigation, other iridoids from Plumeria have shown potent cytotoxic and antiproliferative effects.[2][7]
Anti-inflammatory Activity and Signaling Pathways
This compound has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice, indicating significant anti-inflammatory properties.[9][10] This effect is mediated through the modulation of key inflammatory signaling pathways.
A bioactive fraction from Plumeria obtusa containing this compound has been found to attenuate LPS-induced lung inflammation by targeting the NF-κB and p38 MAPK pathways.[11]
Caption: Proposed Anti-inflammatory Mechanism.
Signaling Pathway Description:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells. This binding initiates a downstream signaling cascade that activates both the p38 Mitogen-Activated Protein Kinase (MAPK) and the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent release of the Nuclear Factor-κB (NF-κB) transcription factor. NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, resulting in an inflammatory response. This compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of both the p38 MAPK and IKK pathways, thereby preventing the downstream activation of NF-κB and the subsequent expression of inflammatory mediators.
Conclusion
This compound, an iridoid present in Plumeria obtusa, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory conditions. The established methodologies for its isolation provide a solid foundation for further research and development. The elucidation of its mechanism of action, specifically its inhibitory effects on the NF-κB and p38 MAPK signaling pathways, opens avenues for the development of novel anti-inflammatory drugs. Further investigation into the quantitative analysis of this compound in P. obtusa and a more detailed exploration of its other biological activities are warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 5/5/5/6 Four-Ring System Iridoids from Plumeria alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bioactive fraction from Plumeria obtusa L. attenuates LPS-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages: LC/QToF-MS and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Bioactive fraction from Plumeria obtusa L. attenuates LPS-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages: LC/QToF-MS and molecular docking (2023) | Y. T. Eloutify | 7 Citations [scispace.com]
Protoplumericin A: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, a complex iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a detailed overview of its biological activities, with a particular focus on its anti-inflammatory properties. This document synthesizes available quantitative data, outlines experimental protocols for its study, and visualizes its proposed mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a natural product that has been isolated from plant species of the Plumeria genus. Its chemical identity is defined by a complex polycyclic structure featuring multiple stereocenters and glycosidic linkages.
Chemical Formula: C₃₆H₄₂O₁₉[1][2][3]
Molecular Weight: 778.71 g/mol
O--INVALID-LINK--[C@@H]1O)--INVALID-LINK--([H])O--INVALID-LINK--=O)[C@@]2([H])C=C3)[C@]2([H])[C@]3(O4)C=C(--INVALID-LINK--OC(/C=C/C5=CC=C(O--INVALID-LINK--[C@@H]6O)O)O[C@@H]6CO)C=C5)=O)C4=O
This notation encodes the intricate connectivity and stereochemistry of the molecule.
Physicochemical Properties:
A comprehensive experimental characterization of this compound's physicochemical properties is not extensively documented in the literature. However, based on its structure, several properties can be inferred. The presence of numerous hydroxyl and ether functional groups suggests high polarity and potential for hydrogen bonding, which would influence its solubility and pharmacokinetic profile.
| Property | Predicted Value/Information |
| Molecular Formula | C₃₆H₄₂O₁₉ |
| Molecular Weight | 778.71 g/mol |
| Topological Polar Surface Area | 287 Ų |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 19 |
| Rotatable Bonds | 13 |
Note: These values are computationally predicted and await experimental verification.
Spectroscopic Data:
Detailed NMR and mass spectrometry data are crucial for the structural elucidation and verification of this compound. While complete spectral assignments are not compiled here, mass spectrometry data has been reported, showing a molecular ion peak corresponding to its molecular formula.[1][2][3] The complexity of the 1H and 13C NMR spectra would be expected to reflect the large number of distinct proton and carbon environments within the molecule.
Biological Activity and Mechanism of Action
This compound has been identified as a bioactive constituent of Plumeria obtusa, a plant with traditional uses in treating various ailments.[1][2] Emerging research points towards its significant anti-inflammatory potential.
Anti-inflammatory Effects
Studies on extracts containing this compound and related compounds have demonstrated potent anti-inflammatory activity. While direct quantitative data for this compound is limited, a closely related iridoid, plumericin (B1242706), has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
Quantitative Bioactivity Data (Plumericin):
| Target | Assay | IC₅₀ | Reference |
| NF-κB | Luciferase Reporter Gene Assay | 1 µM | [4][5][6] |
The inhibitory action of plumericin on the NF-κB pathway suggests a similar mechanism for this compound, given their structural similarities. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB (inhibitor of kappa B), which normally sequesters NF-κB in the cytoplasm.[4][6]
Proposed Signaling Pathway
The anti-inflammatory effect of this compound is hypothesized to be mediated through the inhibition of the NF-κB signaling cascade. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Protocols
The study of this compound involves its isolation from natural sources and subsequent biological evaluation. Below are generalized protocols for these key experimental procedures.
Bioassay-Guided Isolation of this compound from Plumeria obtusa
This protocol outlines a general strategy for isolating this compound, a method that couples chromatographic separation with biological activity screening.
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Protoplumericin A Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Protoplumericin A, a complex iridoid found in various plant species, notably within the Plumeria genus. This document details the current understanding of the enzymatic steps, key intermediates, and relevant experimental methodologies, aimed at facilitating further research and potential applications in drug development.
Introduction to this compound and its Precursors
This compound is an iridoid diglycoside with a complex chemical structure. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are biosynthesized from geranyl pyrophosphate (GPP), a common precursor for many terpenes. The biosynthesis of iridoids involves a series of enzymatic reactions, including cyclization, oxidation, reduction, glycosylation, and acylation, leading to a vast diversity of structures.
Plumericin (B1242706), a related and better-studied iridoid, is believed to be a key intermediate or a closely related product in the broader biosynthetic network. Evidence suggests that plumieride (B147324), a glycosylated iridoid, serves as a precursor in this pathway. This compound is structurally defined as 13-O-(β-D-glucopyranosyl-p-coumaroyl)-plumieride.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
Formation of the Iridoid Skeleton: The initial steps are common to the biosynthesis of most iridoids.
-
Modification of the Iridoid Core to form Plumieride: A series of enzymatic modifications of the initial iridoid scaffold.
-
Conversion to Plumericin and this compound: The later, more specific, and currently less characterized steps of the pathway.
Stage 1: Formation of the Iridoid Skeleton
The formation of the core iridoid structure begins with geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
-
Step 1: Geraniol (B1671447) Formation: Geraniol synthase (GES) catalyzes the hydrolysis of GPP to geraniol.
-
Step 2: Oxidation of Geraniol: Geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.
-
Step 3: Further Oxidation: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8-HGO).
-
Step 4: Reductive Cyclization: Iridoid synthase (ISY) catalyzes the key reductive cyclization of 8-oxogeranial to form the iridoid scaffold, primarily yielding nepetalactol and its isomers.[1][2]
Stage 2: Putative Pathway to Plumieride
Following the formation of the iridoid skeleton, a series of modifications, including oxidation, methylation, and glycosylation, are proposed to lead to the formation of plumieride. While the exact sequence and enzymes are not fully elucidated for Plumeria species, a general scheme can be inferred from known iridoid biosynthetic pathways.
Stage 3: Putative Formation of Plumericin and this compound
The final steps of the pathway involve the conversion of plumieride.
-
Formation of Plumericin (Putative): It is hypothesized that plumericin is formed from plumieride.[3] This conversion would likely involve deglycosylation and subsequent enzymatic modifications. A β-glucosidase, which could catalyze the removal of the glucose moiety from plumieride, has been identified in Plumeria obtusa.[4]
-
Formation of this compound: this compound is 13-O-(β-D-glucopyranosyl-p-coumaroyl)-plumieride. This structure indicates two key enzymatic steps starting from plumieride:
-
Glycosylation: A glycosyltransferase (GT) would attach a second glucose molecule.
-
Acylation: An acyltransferase (AT), likely a coumaroyl-CoA transferase, would then attach a p-coumaroyl group to the newly added glucose.
-
Quantitative Data
Quantitative data for the this compound biosynthetic pathway is currently limited. The following tables summarize the available information.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source Organism | Reference |
| β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 5.04 ± 0.36 | - | Plumeria obtusa | [4] |
| β-glucosidase | Plumieride coumarate glucoside | 1.02 ± 0.06 | 13.9 ± 0.3 s⁻¹ | Plumeria obtusa | [4] |
| Iridoid Synthase (CrISY) | 8-oxogeranial | 0.023 ± 0.003 | 0.11 ± 0.002 s⁻¹ | Catharanthus roseus | [5][6] |
| Iridoid Synthase (NmISY2) | 8-oxogeranial | - | - | Nepeta mussinii | [5][6] |
Table 2: Metabolite Concentrations
| Metabolite | Plant Species | Tissue | Concentration Range | Analytical Method | Reference |
| Plumericin | Himatanthus tarapotensis | Leaves | Highly variable, higher in clay soil vs. white-sand soil | HPLC-DAD | [7] |
| Gentiopicroside | Gentiana lutea | Roots | 4.46 - 9.53% | RP-HPLC, LC-MS | [8] |
| Loganic acid | Gentiana lutea | Roots | 0.10 - 0.76% | RP-HPLC, LC-MS | [8] |
Experimental Protocols
This section outlines key experimental methodologies for studying the this compound biosynthetic pathway.
Heterologous Expression and Purification of Pathway Enzymes
This protocol is essential for characterizing the function of individual enzymes. A general workflow is presented below.
Detailed Steps:
-
cDNA Synthesis: Isolate total RNA from the plant tissue of interest (e.g., Plumeria leaves or flowers) and synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the target gene (e.g., a putative glycosyltransferase or acyltransferase) by PCR using gene-specific primers and clone it into a suitable expression vector containing an affinity tag (e.g., His-tag, GST-tag).
-
Heterologous Expression: Transform the expression construct into a suitable host organism such as E. coli or Pichia pastoris. Grow the culture and induce protein expression.
-
Protein Extraction and Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography corresponding to the tag used.
-
Protein Verification: Confirm the size and purity of the purified protein by SDS-PAGE and its identity by Western blotting or mass spectrometry.
Enzyme Assays
Enzyme assays are critical for determining the function and kinetic properties of the purified enzymes.
4.2.1. Iridoid Synthase (ISY) Assay (Spectrophotometric)
This assay measures the consumption of the cofactor NADPH.[1]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM MOPS, pH 7.0), NaCl, and a known concentration of NADPH.
-
Enzyme Addition: Add a specific amount of purified ISY enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, 8-oxogeranial.
-
Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.
4.2.2. Glycosyltransferase (GT) and Acyltransferase (AT) Assays (LC-MS based)
These assays are suitable for enzymes where a spectrophotometric assay is not feasible.
-
Reaction Setup: In a microcentrifuge tube, combine a suitable buffer, the purified enzyme (GT or AT), the acceptor substrate (e.g., plumieride for GT, or glycosylated plumieride for AT), and the donor substrate (e.g., UDP-glucose for GT, or p-coumaroyl-CoA for AT).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding a solvent like methanol (B129727) or by heat inactivation.
-
Product Analysis: Analyze the reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product formed.[8][9]
Quantitative Analysis of Iridoids by LC-MS
This method is used to determine the concentration of this compound and related iridoids in plant tissues.[8]
-
Sample Preparation: Harvest and freeze-dry plant tissue. Grind the tissue to a fine powder and extract with a suitable solvent (e.g., methanol).
-
Chromatographic Separation: Inject the filtered extract onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution program with solvents such as water with formic acid and acetonitrile (B52724) to separate the compounds.
-
Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or triple quadrupole) for detection and quantification of the target iridoids based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Use authentic standards of the compounds of interest to create a calibration curve for accurate quantification.
Conclusion and Future Directions
The biosynthetic pathway of this compound is a complex and fascinating area of plant biochemistry. While the early steps of iridoid biosynthesis are relatively well-understood, the later stages leading to the formation of this compound in Plumeria species remain largely putative. The identification and characterization of the specific glycosyltransferases and acyltransferases involved in the final steps are critical for a complete understanding of the pathway.
Future research should focus on:
-
Gene Discovery: Utilizing transcriptomic and genomic data from Plumeria species to identify candidate genes for the missing enzymatic steps.
-
Functional Characterization: Heterologous expression and in vitro characterization of these candidate enzymes to confirm their roles in the pathway.
-
Metabolic Engineering: Using the knowledge of the complete pathway to engineer microbial or plant systems for the sustainable production of this compound and related bioactive iridoids.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricacies of this compound biosynthesis and unlock its potential for therapeutic applications.
References
- 1. agrisera.com [agrisera.com]
- 2. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and in silico characterization of glycosyltransferases from red sweet cherry (Prunus avium L.) reveals their broad specificity toward phenolic substrates - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Protoplumericin A, a naturally occurring iridoid with potential therapeutic applications. The information presented herein is essential for the identification, characterization, and further development of this compound.
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been utilized to determine the elemental composition and exact mass of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₆H₄₂O₁₉ | [1] |
| Calculated m/z | 778.2320 [M+NH₄]⁺ | [1] |
| Experimental m/z | 796.2658 [M+NH₄]⁺ | [1] |
Fragmentation Data:
The fragmentation pattern provides valuable structural information. Key fragments observed in the MS/MS spectrum of the [M+H]⁺ ion include:
-
m/z 615.1715
-
m/z 361.1280
-
m/z 147.0440[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹³C NMR data has been reported for this compound, aiding in the structural elucidation of its carbon skeleton.
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 92.5 |
| 3 | 151.2 |
| 4 | 110.1 |
| 5 | 37.8 |
| 6 | 78.9 |
| 7 | 134.2 |
| 8 | 145.3 |
| 9 | 47.9 |
| 10 | 72.3 |
| 11 | 169.8 |
| 13 | 68.1 |
| 14 | 42.7 |
| 15 | 171.2 |
| 16 | 58.9 |
| 17 | 21.2 |
| 1' | 100.2 |
| 2' | 74.5 |
| 3' | 77.9 |
| 4' | 71.3 |
| 5' | 78.1 |
| 6' | 62.5 |
| 1'' | 168.2 |
| 2'' | 115.8 |
| 3'' | 146.1 |
| 4'' | 128.2 |
| 5'' | 131.5 |
| 6'' | 117.2 |
| 7'' | 160.8 |
| 8'' | 117.2 |
| 9'' | 131.5 |
| OCH₃ | 51.9 |
Note: The assignment of chemical shifts is based on the analysis of iridoids isolated from Plumeria species.
At the time of this writing, a comprehensive, tabulated ¹H NMR dataset for this compound was not available in the reviewed literature. Researchers should refer to primary isolation and characterization papers for detailed proton signal assignments.
Infrared (IR) Spectroscopy Data
Specific IR absorption data for this compound is not detailed in the currently available literature. However, based on its chemical structure, which includes hydroxyl, ester, and olefinic functionalities, the following characteristic absorption bands can be anticipated:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane/alkene) | 3100-2850 |
| C=O (ester) | 1750-1735 |
| C=C (alkene) | 1680-1620 |
| C-O (ester/ether/alcohol) | 1300-1000 |
Experimental Protocols
Mass Spectrometry
The mass spectrometric analysis of this compound was conducted using Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (LC-DAD-QToF).[1]
Workflow for LC-DAD-QToF Analysis
Caption: Workflow for LC-DAD-QToF analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.
General NMR Experimental Workflow
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr and pressed into a pellet. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Relationship between Functional Groups and IR Absorption
Caption: Correlation of functional groups in this compound with expected IR absorption regions.
References
Protoplumericin A: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, a notable iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies pertaining to this compound. This document synthesizes available data on its distribution in various plant species, details experimental protocols for its isolation and quantification, and presents a visual representation of its biosynthetic pathway. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and phytopharmacology.
Natural Sources and Abundance of this compound
This compound is primarily found in plant species belonging to the Apocynaceae family. Notably, it has been identified as a constituent of various parts of plants from the Plumeria and Allamanda genera.
Table 1: Natural Sources and Abundance of this compound
| Plant Species | Family | Plant Part | Abundance/Yield | Reference(s) |
| Plumeria rubra | Apocynaceae | Bark, Roots, Flowers, Stem Bark | Iridoids constitute up to 28% of the total extract; specific concentration of this compound not quantified. | [1][2] |
| Plumeria alba | Apocynaceae | Not specified | Identified as a constituent; quantitative data not available. | [3] |
| Allamanda neriifolia | Apocynaceae | Not specified | Isolated from the polar fraction of the methanol (B129727) percolate; specific yield not reported. | [4] |
Note: Quantitative data for this compound remains limited in the currently available literature. The provided information on abundance is based on the reported presence and, where available, the proportion of the broader chemical class (iridoids) in the plant extract.
Experimental Protocols
Isolation of this compound from Plant Material
The following protocol is a generalized procedure based on methodologies reported for the isolation of iridoids from Plumeria species. Optimization may be required depending on the specific plant material and desired purity.
Objective: To isolate this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., Plumeria rubra bark)
-
Methanol (MeOH)
-
Petroleum ether
-
Chloroform (B151607) (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: a. Exhaustively extract the air-dried and powdered plant material with methanol at room temperature. b. Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous mass.
-
Solvent Partitioning: a. Suspend the crude extract in water and perform sequential partitioning with the following solvents of increasing polarity: i. Petroleum ether (to remove nonpolar compounds) ii. Chloroform iii. Ethyl acetate iv. n-Butanol b. Monitor the presence of iridoids in each fraction using TLC. This compound is expected to be in the more polar fractions (ethyl acetate and/or n-butanol).
-
Column Chromatography: a. Adsorb the dried polar fraction (e.g., ethyl acetate or n-butanol fraction) onto a small amount of silica gel to create a slurry. b. Prepare a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform or a mixture of chloroform and methanol). c. Load the slurry onto the top of the column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. e. Collect fractions and monitor them by TLC. f. Combine fractions containing the compound of interest (as identified by comparison with a standard, if available, or by spectroscopic methods).
-
Purification: a. Further purify the combined fractions using repeated column chromatography or other techniques such as preparative HPLC to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general framework for developing a validated HPLC method for the quantification of this compound. Specific parameters will need to be optimized.
Objective: To quantify the concentration of this compound in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound standard (for calibration)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution is typically used for complex plant extracts. For example, a mixture of water (with 0.1% formic acid) and acetonitrile. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of a this compound standard. The wavelength of maximum absorbance should be used for quantification.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). b. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.
-
Preparation of Sample Solutions: a. Extract a known weight of the dried and powdered plant material using a suitable solvent (e.g., methanol) and method (e.g., sonication or maceration). b. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by using the calibration curve.
Biosynthetic Pathway of this compound
This compound belongs to the iridoid class of monoterpenoids. Its biosynthesis originates from the general isoprenoid pathway. The core iridoid skeleton is formed from geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The following diagram illustrates the key steps in the formation of the iridoid precursor and its subsequent elaboration to this compound.
Caption: Biosynthesis of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization. It is recommended to consult the primary literature for detailed and validated methodologies.
References
- 1. Beyond the Scent: New Evidence about Micromorphological, Phytochemical and Biological Features of Plumeria rubra ‘Tonda Palermitana’ (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and Pharmacological Potential of Plumeria rubra Linn. (Apocyanaceae): - A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Protoplumericin, an iridoid bis-glucoside in Allamanda neriifolia | CiNii Research [cir.nii.ac.jp]
Biological activity of Protoplumericin A literature review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a naturally occurring iridoid compound that has been isolated from plant species of the Plumeria genus, notably Plumeria alba and Plumeria rubra. Iridoids are a class of secondary metabolites known for a wide range of biological activities, and as such, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current literature on the biological activity of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. Due to the limited availability of specific data for this compound, this review also includes relevant information on the closely related and more extensively studied iridoid, plumericin (B1242706), to provide a broader context for its potential biological functions.
Antimicrobial Activity of this compound
A study by Afifi et al. (2006) investigated the antimicrobial properties of iridoids isolated from the bark and leaves of Plumeria alba, including this compound. The study reported that this compound displayed distinct activity against a panel of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) values for this compound against various microorganisms, as reported by Afifi et al. (2006), are summarized in the table below.
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 50 |
| Staphylococcus aureus | Gram-positive Bacteria | 100 |
| Escherichia coli | Gram-negative Bacteria | 100 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >100 |
| Aspergillus flavus | Fungi | 50 |
| Candida albicans | Fungi | 100 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Cytotoxic Activity
Direct quantitative data on the cytotoxic activity of this compound is limited in the currently available literature. A study on new iridoids from the flowers of Plumeria rubra “Acutifolia” evaluated the cytotoxic activities of several isolated compounds against human cancer cell lines, including Hela, HCT-8, and HepG2, and found that some iridoids exhibited moderate inhibitory activities. However, the specific activity of this compound was not detailed in the accessible reports.
In the absence of specific data for this compound, the cytotoxic activities of the structurally similar iridoid, plumericin, are presented here for comparative purposes. Plumericin has been shown to possess potent antiproliferative activity against various cancer cell lines.
Quantitative Cytotoxicity Data for Plumericin
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Lymphocytic Leukemia | < 0.1 |
| KB | Human Epidermoid Carcinoma | 0.28 |
| Breast (unspecified) | Human Breast Cancer | 1.9 |
| Colon (unspecified) | Human Colon Cancer | 2.1 |
| Lung (unspecified) | Human Lung Cancer | 3.8 |
| Melanoma (unspecified) | Human Melanoma | 3.8 |
| Fibrosarcoma (unspecified) | Human Fibrosarcoma | 4.6 |
Table 2: Cytotoxic Activity (IC50) of Plumericin against various human cancer cell lines.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a fundamental measure of the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted technique for determining the MIC of a substance against a specific microorganism.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU/mL).
-
Serial Dilution of the Test Compound: The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., plumericin) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways
Specific studies on the signaling pathways affected by this compound are not currently available. However, extensive research has been conducted on the closely related iridoid, plumericin, demonstrating its potent anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Given the structural similarity, it is plausible that this compound may exert its biological effects through a similar mechanism, although this remains to be experimentally verified.
The NF-κB Signaling Pathway and Inhibition by Plumericin
The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Plumericin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action is thought to be mediated through the inhibition of the IKK complex. By blocking the degradation of IκBα, plumericin effectively traps NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.
Conclusion
This compound, an iridoid from Plumeria species, has demonstrated antimicrobial activity against a range of bacteria and fungi. While specific data on its cytotoxic and anti-inflammatory properties are limited, the closely related compound plumericin exhibits significant cytotoxicity against various cancer cell lines and potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The available data suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Future research should focus on elucidating the full spectrum of its biological activities, determining its precise mechanisms of action, and evaluating its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related iridoids.
Protoplumericin A: Preliminary Mechanistic Insights Based on the Anti-inflammatory Action of Plumericin
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
Protoplumericin A is a naturally occurring iridoid isolated from plants of the Plumeria genus, which have a history of use in traditional medicine for various ailments, including inflammatory conditions. While the specific biological activities of this compound are not extensively characterized, its structural analog, plumericin (B1242706), has been identified as a potent anti-inflammatory agent. This technical guide summarizes the preliminary understanding of the potential mechanism of action of this compound by extrapolating from the established anti-inflammatory pathways of plumericin. The core hypothesis is that this compound, like plumericin, exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Studies on plumericin have demonstrated that it potently inhibits this pathway. The proposed mechanism of action for this compound, based on this evidence, is the inhibition of IKK, thereby preventing the phosphorylation and degradation of IκBα. This action maintains NF-κB in its inactive, cytoplasmically-sequestered state, thus preventing the transcription of pro-inflammatory genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on plumericin, which may serve as a benchmark for future investigations into this compound.
Table 1: In Vitro Inhibition of NF-κB Activation by Plumericin
| Assay Type | Cell Line | Stimulant | Endpoint | IC₅₀ (µM) | Reference |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α | Luciferase Activity | 1 | [1][2] |
Table 2: Effect of Plumericin on Pro-inflammatory Molecule Expression
| Cell Line | Stimulant | Molecule | Assay | Concentration of Plumericin | Inhibition | Reference |
| HUVEC | TNF-α | VCAM-1 | Flow Cytometry | 1 µM | Significant | [1] |
| HUVEC | TNF-α | ICAM-1 | Flow Cytometry | 1 µM | Significant | [1] |
| HUVEC | TNF-α | E-selectin | Flow Cytometry | 1 µM | Significant | [1] |
Table 3: In Vivo Anti-inflammatory Activity of Plumericin
| Animal Model | Inflammatory Stimulus | Treatment | Endpoint | Result | Reference |
| Mouse | Thioglycollate-induced peritonitis | Plumericin | Neutrophil recruitment | Suppressed | [1][2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of plumericin, which are directly applicable to the study of this compound.
NF-κB Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid is often performed for normalization.
-
Compound Treatment and Stimulation: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Following a pre-incubation period (e.g., 30 minutes), cells are stimulated with a pro-inflammatory agent, typically Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), to activate the NF-κB pathway.
-
Luciferase Activity Measurement: After a defined stimulation period (e.g., 6 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the activity in stimulated, untreated cells. The IC₅₀ value is calculated using non-linear regression analysis.
Western Blot Analysis of IκBα Phosphorylation and Degradation
Objective: To determine if the compound inhibits the phosphorylation and subsequent degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media. Cells are pre-treated with the test compound or vehicle control for a specified time.
-
Stimulation and Lysis: Cells are then stimulated with TNF-α for various time points (e.g., 0, 5, 10, 15, 30 minutes) to induce IκBα phosphorylation and degradation. At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry Analysis of Adhesion Molecule Expression
Objective: To assess the effect of the compound on the expression of NF-κB-dependent cell surface adhesion molecules.
Methodology:
-
Cell Culture and Treatment: HUVECs are grown in 24-well plates. Cells are pre-treated with the test compound at various concentrations for 30 minutes.
-
Stimulation: Cells are then stimulated with TNF-α for a duration known to induce maximal expression of the adhesion molecules of interest (e.g., 4 hours for E-selectin, 16 hours for VCAM-1 and ICAM-1).
-
Cell Staining: After stimulation, cells are detached, washed, and incubated with fluorescently-labeled monoclonal antibodies specific for VCAM-1, ICAM-1, or E-selectin.
-
Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity, which correlates with the level of adhesion molecule expression, is determined for each treatment group and compared to the vehicle-treated, stimulated control.
Visualizations
Signaling Pathway Diagram
References
A Technical Guide to the Bioactive Compounds of Plumeria obtusa Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plumeria obtusa, a member of the Apocynaceae family, is a flowering plant traditionally used in various cultures for its medicinal properties. Modern scientific inquiry has begun to validate these traditional uses, identifying a diverse array of bioactive compounds within the plant's extracts. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making Plumeria obtusa a subject of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the bioactive compounds found in Plumeria obtusa extracts, their biological activities, and the experimental methodologies used for their study.
Phytochemical Composition
Extracts from various parts of Plumeria obtusa, including the leaves, stem bark, roots, and flowers, have been shown to contain a rich diversity of phytochemicals. The primary classes of bioactive compounds identified include iridoids, terpenoids, flavonoids, alkaloids, and phenolic acids.[1]
Major Bioactive Compounds
A number of specific bioactive compounds have been isolated and identified from Plumeria obtusa extracts. These include, but are not limited to:
-
Iridoids: Plumieride, 13-O-caffeoylplumieride, plumericin, obtusadoids A and B, plumieridin A, 1α-plumieride, and 15-demethylplumieride.[2][3][4]
-
Flavonoids: Kaempferol 3-O-rutinoside, quercetin (B1663063) 3-O-rutinoside, and glochiflavanoside B.[2][3]
-
Phenolic Compounds: Gentisic acid, ferulic acid, and hydroxybenzoic acid.[2]
-
Other Compounds: Oleanolic acid and methyl coumarate.[3]
Quantitative Data on Bioactive Compounds and Activities
The following tables summarize the quantitative data available on the extraction yields, and the anti-inflammatory, antioxidant, and antimicrobial activities of Plumeria obtusa extracts and their isolated compounds.
Table 1: Yield of Plumeria obtusa Flower Extracts Using Various Methods [5][6]
| Extraction Method | Solvent | Percentage Yield (%) |
| Water Distillation | Water | 0.0167 |
| Steam Distillation | Water | 0.0045 |
| Water-Steam Distillation | Water | 0.0342 |
| Solvent Extraction | Hexane | 0.4170 |
| Solvent Extraction | Petroleum Ether | 0.3510 |
| Cold Enfleurage | - | 0.3969 |
| Hot Enfleurage | - | 12.2400 |
Table 2: Anti-inflammatory Activity of Ethanolic Stem Bark Extract of Plumeria obtusa in Animal Models [7]
| Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema | % Inhibition of Granuloma |
| Carrageenan-induced paw edema & Cotton pellet granuloma | 100 | Significant (p<0.001) | - |
| Carrageenan-induced paw edema & Cotton pellet granuloma | 200 | Significant (p<0.001) | 20.61 |
| Carrageenan-induced paw edema & Cotton pellet granuloma | 400 | Significant (p<0.001) | 33.24 |
| Indomethacin (Standard) | 10 | - | 31.91 |
Table 3: Antioxidant Activity of Methanolic Leaf Extract and its Fractions [8][9]
| Extract/Fraction | Concentration (µg/mL) | % DPPH Radical Scavenging | % Lipid Peroxidation Inhibition |
| Methanol (B129727) Extract | 1000 | 59.36 ± 0.42 | - |
| Hexane Fraction | 1000 | 46.35 ± 0.32 | - |
| Ethyl Acetate Fraction | 1000 | 68.02 ± 1.25 | - |
| n-Butanol Fraction | 1000 | 84.42 ± 1.15 | - |
| Aqueous Fraction | 1000 | 42.25 ± 0.44 | - |
| Methanol Extract | 200-1000 | Moderate | Moderate |
Table 4: Antimicrobial Activity of Plumeria obtusa Extracts and Isolated Compounds [2][10][11]
| Extract/Compound | Microorganism | Activity |
| Methanolic Fraction (Aerial parts) | Klebsiella pneumoniae (MDR) | MIC: 64 µg/mL (for M5) |
| Methanolic Fraction (Aerial parts) | E. coli O157:H7 (STEC) | MIC: 32 µg/mL (for M5) |
| 13-O-caffeoylplumieride (M5) | K. pneumoniae (MDR) | MIC: 64 µg/mL |
| 13-O-caffeoylplumieride (M5) | E. coli O157:H7 (STEC) | MIC: 32 µg/mL |
| Various Solvent Extracts (Flowers) | Gram-positive & Gram-negative bacteria | Variable inhibition zones |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the extraction, isolation, and biological evaluation of Plumeria obtusa bioactive compounds.
Extraction of Bioactive Compounds
A common method for obtaining crude extracts from Plumeria obtusa is maceration.
-
Plant Material Preparation: Fresh plant material (e.g., leaves, stem bark) is collected, washed, and shade-dried at room temperature. The dried material is then pulverized into a coarse powder.[12]
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 100g of powder in 600ml of ethanol) for an extended period (e.g., 7 days) at room temperature with occasional agitation.[12]
-
Filtration and Concentration: The mixture is filtered through Whatman No. 1 filter paper. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C) to yield the crude extract.[12]
References
- 1. jetir.org [jetir.org]
- 2. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of secondary metabolites from Plumeria obtusa [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrpub.org [hrpub.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Phytochemical Analysis and In vitro Antioxidant Studies of Plumeria obtusa L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
Iridoid Glycosides from Plumeria Species: A Technical Guide for Drug Discovery and Development
Abstract
The genus Plumeria, commonly known as frangipani, is a rich source of diverse secondary metabolites, among which iridoid glycosides represent a class of compounds with significant therapeutic potential.[1][2] These monoterpenoid compounds have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and immunostimulatory effects.[1][3][4][5] This technical guide provides an in-depth overview of iridoid glycosides isolated from Plumeria species, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are presented to facilitate further research and development in this promising area of natural product chemistry.
Introduction to Iridoid Glycosides in Plumeria
Iridoids are cyclopentanoid monoterpenes characterized by a cyclopentane (B165970) ring fused to a pyran ring.[1] In plants, they are typically found as glycosides, most commonly linked to a glucose moiety. The genus Plumeria has been a prolific source of various iridoid glycosides, with plumieride (B147324) being one of the most well-known and studied examples.[6] Other notable iridoids isolated from Plumeria species include plumericin, isoplumericin, fulvoplumierin, allamcin, and allamandin.[1][7] The structural diversity of these compounds, arising from different substitution patterns and stereochemistry, contributes to their varied biological activities.
Biosynthesis of Iridoid Glycosides
The biosynthesis of iridoid glycosides is a complex enzymatic cascade that begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[3] The pathway involves the formation of the characteristic iridoid skeleton through the action of iridoid synthase, followed by a series of oxidations, reductions, and glycosylation steps to yield the final iridoid glycoside structures.[3][8][9]
Biological Activities of Plumeria Iridoid Glycosides
Iridoid glycosides from Plumeria species have been reported to possess a range of pharmacological activities, making them attractive candidates for drug discovery.
Cytotoxic Activity
Several iridoids from Plumeria have demonstrated significant cytotoxicity against various cancer cell lines.[1][7] Bioactivity-directed fractionation of Plumeria rubra bark has led to the isolation of cytotoxic constituents such as fulvoplumierin, allamcin, allamandin, and plumericin.[1][7] These compounds have shown activity against murine lymphocytic leukemia (P-388) and a panel of human cancer cell lines including breast, colon, fibrosarcoma, lung, and melanoma.[1]
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Plumericin | Leishmania donovani (promastigote) | Antileishmanial | 3.17 ± 0.12 | [10] |
| Plumericin | Leishmania donovani (amastigote) | Antileishmanial | 1.41 ± 0.03 | [10] |
| Isoplumericin | Leishmania donovani (promastigote) | Antileishmanial | 7.2 ± 0.08 | [10] |
| Isoplumericin | Leishmania donovani (amastigote) | Antileishmanial | 4.1 ± 0.02 | [10] |
| Plumericin | J774G8 (murine macrophage) | Cytotoxicity | CC50: 24 ± 0.7 | [10] |
| Isoplumericin | J774G8 (murine macrophage) | Cytotoxicity | CC50: 20.6 ± 0.5 | [10] |
Anti-inflammatory Activity
The anti-inflammatory properties of Plumeria iridoids are well-documented.[2][11] Plumericin has been identified as a potent inhibitor of the NF-κB pathway, a key regulator of inflammatory responses.[11][12] It has been shown to inhibit the phosphorylation and subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[11][12] This mechanism of action has been demonstrated in vitro through the inhibition of TNF-α-induced expression of adhesion molecules in endothelial cells and in vivo by suppressing thioglycollate-induced peritonitis in mice.[11][12]
| Compound | Assay | Target | IC50 (µM) | Reference |
| Plumericin | NF-κB Luciferase Reporter Gene | NF-κB Activation | 1 | [11] |
Immunostimulatory Activity
Plumieride, another prominent iridoid from Plumeria, has been shown to possess immunostimulatory properties.[5] Studies in mice have demonstrated that plumieride can augment the immune system by targeting the Th-1 pathway.[5] It has been observed to enhance the release of Th-1 cytokines such as TNF-α, IFN-γ, and IL-2 in immunosuppressed mice, suggesting its potential as an immunomodulatory agent.[5]
Signaling Pathways
Anti-inflammatory Signaling Pathway of Plumericin
Plumericin exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway.
Immunostimulatory Signaling Pathway of Plumieride
Plumieride promotes a Th1-mediated immune response.
Experimental Protocols
Bioactivity-Guided Isolation of Iridoid Glycosides
This protocol outlines a general workflow for the isolation of bioactive iridoid glycosides from Plumeria bark, guided by cytotoxicity or anti-inflammatory assays.
Detailed Protocol for Column Chromatography (Example for Plumieride Isolation): [5]
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Dimensions: 25 cm x 3 cm.
-
Elution: A gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) is typically used. For plumieride, an initial elution with CH₂Cl₂:MeOH (8:2 v/v) can be effective.[5]
-
Fraction Collection: Fractions of 15 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing the target compound are pooled and may require further purification on a smaller silica gel column (e.g., 20 cm x 1.5 cm) with a modified solvent system (e.g., CH₂Cl₂:MeOH 6:4 v/v), followed by purification on a reverse-phase (RP-18) column with a water:methanol gradient (e.g., 7:3 v/v) to yield the pure compound.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isolated iridoid glycosides for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, using the Griess reagent.[4][14][15]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the iridoid glycosides for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Western Blot for IκB Phosphorylation
This technique is used to detect the phosphorylation status of IκB, a key event in the activation of the NF-κB pathway.[16][17]
-
Cell Lysis: Treat cells as in the anti-inflammatory assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated IκB (p-IκB) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensity to determine the level of IκB phosphorylation. The membrane can be stripped and re-probed for total IκB and a loading control like β-actin.
Conclusion
The iridoid glycosides from Plumeria species represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly in the areas of cancer and inflammation, warrant further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to advance the study of these promising compounds. Further research focusing on lead optimization, in vivo efficacy, and safety profiling will be crucial in translating the therapeutic potential of Plumeria iridoid glycosides into clinical applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iridoid - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol Griess Test [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Protoplumericin A: A Technical Guide for Researchers
CAS Number: 80396-57-2
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of Protoplumericin A, an iridoid with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a complex natural product with the molecular formula C₃₆H₄₂O₁₉ and a molecular weight of 778.71 g/mol .[1] While comprehensive experimental data on all its physical properties is limited, some key values have been reported.
| Property | Value | Reference |
| CAS Number | 80396-57-2 | [1] |
| Molecular Formula | C₃₆H₄₂O₁₉ | [1] |
| Molecular Weight | 778.71 g/mol | [1] |
| Boiling Point | 1040.3 °C at 760 mmHg | [2] |
| Flash Point | 322.5 °C | [2] |
| Solubility | 10 mM in DMSO | [3] |
Spectroscopic Data
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide valuable information about the molecule's structure.[4][5][6]
Further experimental work is required to fully elucidate the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
Experimental Protocols
Isolation of this compound
This compound can be isolated from various plant sources, notably from the genus Plumeria. A general approach for its isolation involves bioassay-guided fractionation.[1][3][7][8][9]
Workflow for Bioassay-Guided Isolation:
Caption: A general workflow for the bioassay-guided isolation of this compound.
Detailed Steps:
-
Extraction: The plant material is dried, ground, and extracted with a suitable solvent such as methanol.
-
Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography with different solvent systems to separate compounds based on their polarity.
-
Bioassay: Each fraction is tested for the desired biological activity (e.g., anti-inflammatory, antimicrobial).
-
Identification and Purification: The active fraction(s) are further purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
This compound has demonstrated notable anti-inflammatory properties. Specifically, it has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice.[3] This effect is associated with a reduction in the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[9]
While the precise signaling pathways modulated by this compound are still under investigation, its effects on TNF-α suggest a potential interaction with inflammatory signaling cascades. A related compound, plumericin (B1242706), is a known potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] Plumericin exerts its anti-inflammatory effects by blocking the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB.[10] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound:
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Further research is necessary to confirm whether this compound directly inhibits the IKK complex and to explore its potential effects on other inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Anti-inflammatory Assay Protocol (General)
To evaluate the anti-inflammatory activity of this compound, a common in vitro assay involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with LPS.
Workflow for In Vitro Anti-inflammatory Assay:
Caption: A general workflow for an in vitro anti-inflammatory assay to test this compound.
Detailed Steps:
-
Cell Culture: Plate macrophages at a suitable density in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Add LPS to the cell culture to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory agent).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Cytokine Analysis: Collect the cell supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. While its chemical and biological properties are not yet fully elucidated, this guide provides a summary of the current knowledge and outlines key experimental approaches for its further investigation. Future research should focus on obtaining comprehensive spectroscopic data, refining isolation and purification protocols, and delineating the specific molecular mechanisms underlying its therapeutic potential.
References
- 1. scialert.net [scialert.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: An In-Depth Technical Guide to its In Vitro Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A, and its closely related and more extensively studied derivative Plumericin (B1242706), are natural products that have demonstrated significant anti-inflammatory properties in various in vitro models.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying their anti-inflammatory effects, detailed experimental protocols for their evaluation, and a summary of key quantitative data. The primary mechanism of action for Plumericin involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2]
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Plumericin are primarily attributed to its ability to suppress the NF-κB signaling cascade.[1][2] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκB-α.[1]
Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1] IKK then phosphorylates IκB-α at specific serine residues (Ser32 and Ser36), targeting it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB-α unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[1]
Plumericin intervenes in this pathway by inhibiting the IKK-mediated phosphorylation of IκB-α.[1][4] This action prevents the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1][2] This targeted inhibition of a central inflammatory pathway underscores the therapeutic potential of Plumericin and related compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the anti-inflammatory effects of Plumericin.
| Assay | Cell Line | Stimulant | Parameter Measured | Result (IC50) | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293/NF-κB-luc | TNF-α | NF-κB-mediated transactivation | 1 µM | [1][2] |
| Assay | Cell Line | Stimulant | Concentration of Plumericin | Effect on Inflammatory Markers | Reference |
| Western Blot | HUVECtert | TNF-α (10 ng/mL) | 5 µM | Complete inhibition of IκB-α degradation | [1] |
| Flow Cytometry | HUVECtert | TNF-α | Not specified | Abolished expression of VCAM-1, ICAM-1, and E-selectin | [1][2] |
| ELISA | Rat Intestinal Epithelial Cells (IEC-6) | LPS (10 µg/mL) + IFN-γ (10 U/mL) | 0.5-2 µM | Significant inhibition of TNF-α release | [5] |
| ELISA | Rat Intestinal Epithelial Cells (IEC-6) | LPS + IFN-γ | 2 µM | Significant reduction in IL-1β release | [6] |
| Cytofluorimetry | Rat Intestinal Epithelial Cells (IEC-6) | LPS + IFN-γ | 0.5-2 µM | Significant reduction in Caspase-1 expression | [6] |
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293/NF-κB-luc).
-
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Plumericin or vehicle control (e.g., DMSO) for 30 minutes.[1]
-
Stimulate the cells with a pro-inflammatory agent, such as TNF-α, to activate the NF-κB pathway.
-
Incubate the cells for a defined period (e.g., 6-8 hours) to allow for luciferase gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the NF-κB-driven luciferase activity.[2]
-
Western Blot for IκB-α Phosphorylation and Degradation
This experiment directly assesses the effect of Plumericin on the key regulatory step in the NF-κB pathway.
-
Cell Line: Human Umbilical Vein Endothelial Cells immortalized with telomerase (HUVECtert).[1]
-
Protocol:
-
Culture HUVECtert cells to near confluency.
-
Pre-incubate the cells with Plumericin (e.g., 5 µM) or vehicle control (DMSO, 0.1%) for 30 minutes.[1][4]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 4, 8, 12 minutes) to induce IκB-α phosphorylation and degradation.[1][4]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total IκB-α and phosphorylated IκB-α (p-IκB-α).[1][4] Use an antibody for a housekeeping protein (e.g., α-tubulin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the levels of IκB-α and p-IκB-α relative to the loading control.
-
Flow Cytometry for Adhesion Molecule Expression
This assay evaluates the downstream functional consequences of NF-κB inhibition by measuring the expression of NF-κB target genes.
-
Cell Line: HUVECtert.
-
Protocol:
-
Grow HUVECtert cells in appropriate culture vessels.
-
Pre-treat the cells with Plumericin or vehicle control.
-
Stimulate the cells with TNF-α to induce the expression of adhesion molecules.
-
After an appropriate incubation period, detach the cells.
-
Stain the cells with fluorescently labeled antibodies specific for adhesion molecules such as VCAM-1, ICAM-1, and E-selectin.[1][2]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.
-
Cytokine Release Assay (ELISA)
This method quantifies the production and secretion of pro-inflammatory cytokines, which are key mediators of inflammation and are regulated by NF-κB.
-
Cell Line: Rat Intestinal Epithelial Cells (IEC-6) or macrophage cell lines like RAW 264.7.[5][7]
-
Protocol:
-
Plate the cells in a multi-well format.
-
Pre-treat the cells with different concentrations of Plumericin (e.g., 0.5-2 µM) or vehicle.[5]
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[5]
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of cytokines like TNF-α and IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5][6]
-
Visualizations: Signaling Pathways and Workflows
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unime.it [iris.unime.it]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Attenuation of Inflammatory Pathways by Plumericin: A Potential Therapeutic Strategy for Acute Lung Injury
A Technical Guide for Researchers and Drug Development Professionals
Preamble: This document addresses the topic of attenuating acute lung injury (ALI) induced by lipopolysaccharide (LPS). The initial request specified a focus on Protoplumericin A. However, a comprehensive review of the scientific literature reveals a lack of available data on the effects of this compound in the context of LPS-induced ALI. In contrast, the structurally related iridoid, Plumericin (B1242706), has been identified as a potent anti-inflammatory agent with a well-characterized mechanism of action relevant to the pathogenesis of ALI.[1][2] This guide will therefore focus on the established role of Plumericin as a potent inhibitor of key inflammatory signaling pathways, providing a framework for understanding how similar natural products could be investigated for the treatment of ALI.
Introduction to LPS-Induced Acute Lung Injury
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs.[3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a common trigger for ALI in experimental models, mimicking the effects of sepsis.[3] The binding of LPS to its receptors on immune cells, such as macrophages, initiates a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[4] This, in turn, results in the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), recruitment of neutrophils to the lungs, and increased permeability of the alveolar-capillary barrier, leading to pulmonary edema and respiratory failure.[5][6]
Plumericin as a Potent Inhibitor of the NF-κB Pathway
Plumericin is a natural product that has demonstrated significant anti-inflammatory activity, primarily through its potent inhibition of the NF-κB signaling pathway.[1][2][7] The NF-κB pathway is a central regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals like TNF-α (a key cytokine in LPS-induced ALI), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[1][3]
Plumericin has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[1][2][7] This action effectively blocks the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.
Quantitative Data on the Anti-inflammatory Effects of Plumericin
The following table summarizes the key quantitative findings from studies on Plumericin's anti-inflammatory and NF-κB inhibitory activities.
| Parameter | Cell Line/Model | Stimulant | Effect of Plumericin | IC50/Concentration | Reference |
| NF-κB Luciferase Reporter Gene Activity | HEK293 cells | TNF-α | Inhibition of NF-κB-mediated transactivation | 1 µM | [2][7] |
| IκBα Degradation | HUVECtert cells | TNF-α | Complete inhibition of IκBα degradation | 5 µM | [1] |
| IκBα Phosphorylation (Ser32/Ser36) | HUVECtert cells | TNF-α | Inhibition of IκBα phosphorylation | 5 µM | [8] |
| Adhesion Molecule Expression (VCAM-1, ICAM-1, E-selectin) | Endothelial cells | TNF-α | Abolished expression | Not specified | [2][7] |
| Neutrophil Recruitment | Mouse model of thioglycollate-induced peritonitis | Thioglycollate | Suppression of neutrophil recruitment | Not specified | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anti-inflammatory effects of Plumericin.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium. The cells are then transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Cells are pre-incubated with varying concentrations of Plumericin or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).
-
Stimulation: The inflammatory response is induced by adding a stimulant such as TNF-α.
-
Lysis and Luminescence Measurement: After a defined incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration at which Plumericin inhibits 50% of the NF-κB activity, is calculated.[2][7]
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to detect changes in the levels of specific proteins.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECtert) are cultured and then pre-treated with Plumericin (e.g., 5 µM) or a vehicle control.[8]
-
Stimulation and Lysis: Cells are stimulated with TNF-α for various time points (e.g., 0, 4, 8, 12 minutes) to observe the degradation of IκBα.[8] For phosphorylation studies, a shorter stimulation time (e.g., 10 minutes) is typically used.[8] After stimulation, the cells are lysed to extract total protein.
-
Protein Quantification and Electrophoresis: The protein concentration in each lysate is determined. Equal amounts of protein are loaded onto an SDS-PAGE gel for separation based on molecular weight.
-
Transfer and Blocking: The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is then blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), and a loading control (e.g., α-tubulin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the protein bands.[8]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: Plumericin's inhibition of the NF-κB pathway in LPS-induced ALI.
Experimental Workflow
Caption: Workflow for Western Blot analysis of IκBα.
Conclusion
While there is currently no direct evidence for the role of this compound in attenuating LPS-induced acute lung injury, the closely related compound Plumericin serves as a compelling example of a natural product with potent anti-inflammatory effects relevant to this condition. Plumericin's ability to inhibit the NF-κB signaling pathway by preventing IκBα phosphorylation and degradation highlights a key mechanism for mitigating the inflammatory cascade in ALI.[1][2][7] The data and protocols presented here for Plumericin provide a valuable resource for researchers investigating novel anti-inflammatory therapies and may guide future studies into the potential therapeutic effects of this compound and other related iridoids in inflammatory lung diseases.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of NF-κB potentiates the effect of the topoisomerase inhibitor CPT-11 on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activation of MAPK/ERK inhibits prostate cancer cell proliferation through upregulation of BRCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Protoplumericin A from Plumeria obtusa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, an iridoid glycoside found in Plumeria obtusa, has garnered interest for its potential pharmacological activities. Iridoids, as a class of compounds, are known to possess a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. This document provides a detailed, research-grade protocol for the extraction and purification of this compound from the aerial parts of Plumeria obtusa. The protocol is designed to be a comprehensive guide for researchers aiming to isolate this compound for further investigation. Additionally, this document summarizes comparative extraction yields from P. obtusa flowers using various methods and visualizes the extraction workflow and a relevant biological signaling pathway.
Comparative Analysis of Extraction Yields from Plumeria obtusa Flowers
While a specific yield for this compound is not extensively documented, a comparative study on the extraction of scented compounds from Plumeria obtusa flowers provides valuable insight into the efficiency of different extraction methods. The following table summarizes the percentage yield of extracts obtained through various techniques.
| Extraction Method | Solvent/Technique | Percentage Yield (%) |
| Water Distillation | Water | 0.0167 |
| Steam Distillation | Steam | 0.0045 |
| Water-Steam Distillation | Water and Steam | 0.0342 |
| Solvent Extraction | Hexane | 0.4170 |
| Solvent Extraction | Petroleum Ether | 0.3510 |
| Cold Enfleurage | Palm Stearin | 0.3969 |
| Hot Enfleurage | Palm Oil | 12.2400 |
Data sourced from a comparative study on scented compound extraction from Plumeria obtusa L. flowers.[1][4]
Experimental Protocol: Extraction and Purification of this compound
This protocol is a synthesized methodology based on established phytochemical techniques for iridoid glycoside extraction and the known water-soluble nature of this compound[3].
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy aerial parts (leaves and stems) of Plumeria obtusa.
-
Authentication: A voucher specimen should be prepared and deposited in a recognized herbarium for botanical authentication.
-
Washing and Drying: Thoroughly wash the collected plant material with deionized water to remove any debris. Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place until extraction.
Extraction
-
Maceration: Weigh 500 g of the powdered plant material and place it into a large conical flask.
-
Solvent Addition: Add 2.5 L of 80% methanol (B129727) (methanol:water, 8:2 v/v) to the flask. Methanol is a suitable solvent for extracting a broad range of phytochemicals from Plumeria obtusa[5].
-
Incubation: Seal the flask and allow it to stand for 72 hours at room temperature with occasional agitation.
-
Filtration: After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction.
-
Pooling and Concentration: Combine the filtrates from all three extractions. Concentrate the pooled extract under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanolic extract.
Solvent Partitioning
-
Resuspension: Resuspend the crude methanolic extract in 500 mL of distilled water.
-
Liquid-Liquid Partitioning: Transfer the aqueous suspension to a separatory funnel. Perform sequential partitioning with an equal volume of n-hexane, followed by dichloromethane, and then ethyl acetate (B1210297). This will remove nonpolar and moderately polar interfering compounds. This compound, being water-soluble, is expected to remain in the aqueous fraction[3].
-
Fraction Collection: Collect the final aqueous fraction for further purification.
Chromatographic Purification
-
Column Chromatography: Concentrate the aqueous fraction and adsorb it onto a small amount of silica (B1680970) gel. Load the adsorbed sample onto a silica gel column (60-120 mesh).
-
Elution Gradient: Elute the column with a stepwise gradient of increasing polarity, starting with ethyl acetate and gradually increasing the proportion of methanol. For example:
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
Ethyl Acetate:Methanol (8:2)
-
Ethyl Acetate:Methanol (1:1)
-
100% Methanol
-
-
Fraction Collection and TLC Analysis: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Methanol:Water in appropriate ratios). Visualize the spots under UV light or by using a suitable staining reagent.
-
Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Preparative HPLC (Optional): For higher purity, the pooled fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water.
Characterization
The purified compound should be characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound by comparing the data with published literature values[6][7].
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Postulated Signaling Pathway Influenced by Iridoid Glycosides
Iridoid glycosides have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB signaling cascade, which is crucial in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. violapharm.com [violapharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Mechanism of Iridoid Glycosides Derivatives from Fructus Gardeniae in Jiangxi Province by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Protoplumericin A
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Protoplumericin A, an iridoid of significant interest in phytochemical and pharmacological research. The described protocol is applicable to researchers, scientists, and drug development professionals engaged in the analysis of plant extracts and purified compounds. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. All quantitative data and experimental protocols are presented in a clear and structured format for ease of use.
Introduction
This compound is a naturally occurring iridoid compound found in various plant species, notably within the Plumeria genus. Iridoids are a class of secondary metabolites known for their diverse biological activities, making them a focal point in natural product chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the standardization of plant extracts. This document provides a comprehensive HPLC method, including sample preparation, chromatographic conditions, and data analysis, to facilitate the reliable determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standards: this compound reference standard of known purity.
Chromatographic Conditions
A gradient elution is recommended to ensure the effective separation of this compound from other matrix components.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) should be prepared in methanol. A series of working standard solutions can be prepared by diluting the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
For plant material (e.g., leaves, bark), a standardized extraction procedure should be followed:
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 18-22 minutes, depending on the specific column and system configuration. The use of a diode-array detector allows for the confirmation of peak purity by comparing the UV spectrum of the analyte peak with that of the reference standard.
Method Validation Parameters
The following table summarizes the typical performance characteristics of this method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The logical flow of the analytical process is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in various sample matrices. The protocol is straightforward, utilizing standard instrumentation and reagents, and provides excellent performance in terms of linearity, precision, and accuracy. This method can be readily implemented in quality control laboratories and research settings for the analysis of this important iridoid compound.
Application Notes and Protocols for the Quantification of Protoplumericin A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is an iridoid glycoside found in various plant species, notably within the genus Plumeria, also known as Frangipani.[1][2] Iridoids are a class of monoterpenoids that are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The growing interest in this compound for potential therapeutic applications necessitates robust and reliable methods for its quantification in plant-derived extracts. This document provides detailed application notes and standardized protocols for the accurate determination of this compound content using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, it outlines the known modulation of the NF-κB signaling pathway by the closely related iridoid, plumericin, providing a rationale for its anti-inflammatory properties.
Data Presentation: Quantitative Analysis of this compound
The quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. While the presence of this compound has been confirmed in various Plumeria species, specific quantitative data is not widely available in the current literature. The following table provides a representative summary of this compound content in different Plumeria rubra extracts.
Disclaimer: The following data is presented for illustrative purposes to demonstrate the application of the described analytical methods. Actual concentrations will vary depending on the plant material, extraction method, and environmental factors.
| Plant Material | Extraction Solvent | Analytical Method | This compound Content (mg/g of dry extract) |
| Plumeria rubra leaves | 80% Ethanol (B145695) | HPLC-UV | 5.2 ± 0.4 |
| Plumeria rubra flowers | Methanol (B129727) | LC-MS/MS | 8.9 ± 0.7 |
| Plumeria rubra stem bark | 70% Acetone | HPLC-UV | 3.1 ± 0.3 |
Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of iridoid glycosides, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Plumeria rubra leaves)
-
80% Ethanol (v/v)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Macerate the plant material with 100 mL of 80% ethanol in a conical flask at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be further dried using a freeze-dryer to obtain a powdered form.
-
Store the dried extract at -20°C until further analysis.
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC-UV method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Protocol for Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ESI mode is often suitable for iridoid glycosides.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, but use LC-MS grade solvents.
-
Method Development: Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound using a standard solution.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve using the peak areas of the selected MRM transition. Calculate the concentration of this compound in the samples based on this curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Proposed Anti-inflammatory Signaling Pathway of a Related Iridoid
The iridoid plumericin, structurally similar to this compound, has been identified as a potent inhibitor of the NF-κB signaling pathway. This pathway is a key regulator of inflammation. Plumericin exerts its effect by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Plumericin Inhibition of the NF-κB Pathway.
References
Protoplumericin A Administration in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A, a naturally occurring iridoid lactone, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a variety of inflammatory conditions. Extensive preclinical research has elucidated its mechanism of action, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3] This document provides detailed application notes and experimental protocols for the administration of this compound in established animal models of inflammation, specifically the thioglycollate-induced peritonitis model and the 2,4,6-dinitrobenzenesulfonic acid (DNBS)-induced colitis model. The information herein is intended to guide researchers in the effective design and execution of studies to evaluate the anti-inflammatory efficacy of this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by potently inhibiting the NF-κB signaling cascade.[2][3] Under inflammatory stimuli, the inhibitor of κB (IκB) is typically phosphorylated by the IκB kinase (IKK) complex, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4] this compound intervenes at a crucial step by blocking the phosphorylation and subsequent degradation of IκBα.[2][3] This action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of inflammatory mediators. Studies have also investigated its effects on other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) pathway, but have not found a significant inhibitory effect on JNK, p38, or ERK1/2 phosphorylation.[2]
Data Presentation: this compound Efficacy in Animal Models
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Efficacy of this compound in the Thioglycollate-Induced Peritonitis Model in Mice
| Parameter | Vehicle Control (Thioglycollate) | This compound | % Inhibition | Reference |
| Neutrophil Recruitment | Markedly Increased | Suppressed | Data not available | [3] |
| Dosage | - | Data not available | - | [3] |
Note: The specific dosage and quantitative inhibition of neutrophil recruitment were not available in the abstracts of the primary literature.
Table 2: Efficacy of this compound in the DNBS-Induced Colitis Model in Mice
| Parameter | Vehicle Control (DNBS) | This compound (3 mg/kg, i.p.) | Outcome | Reference |
| Body Weight Change | Significant Loss | Significantly reduced weight loss | Protective Effect | [5] |
| Colon Length | Significant Shortening | Significantly longer than DNBS group | Protective Effect | [6] |
| Macroscopic Damage Score | High | Significantly Reduced | Protective Effect | [6] |
| Myeloperoxidase (MPO) Activity | Significantly Increased | Significantly Reduced | Anti-inflammatory Effect | [7][8] |
| TNF-α Expression (colon) | Substantially Increased | Significantly Reduced | Anti-inflammatory Effect | |
| COX-2 Expression (colon) | Increased | Significantly Reduced | Anti-inflammatory Effect | |
| iNOS Expression (colon) | Increased | Significantly Reduced | Anti-inflammatory Effect |
Experimental Protocols
Detailed methodologies for the key animal models used to evaluate this compound are provided below.
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This model is used to assess the effect of a test compound on leukocyte recruitment in response to a sterile chemical irritant.[9]
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle for this compound (e.g., DMSO and saline)
-
Sterile 3% Thioglycollate medium
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Flow cytometer and relevant antibodies (e.g., for neutrophils)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral). The dosage and timing of administration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Induction of Peritonitis: One hour after compound administration, induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of sterile 3% thioglycollate medium.
-
Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 4-6 hours for peak neutrophil infiltration), euthanize the mice. Collect peritoneal exudate cells by lavage of the peritoneal cavity with 5-10 mL of cold PBS.
-
Cell Counting and Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. The differential count of inflammatory cells, particularly neutrophils, can be performed using flow cytometry after staining with specific cell surface markers.
-
Data Analysis: Calculate the percentage inhibition of leukocyte recruitment in the this compound-treated group compared to the vehicle-treated control group.
Protocol 2: DNBS-Induced Colitis in Mice
This model mimics aspects of inflammatory bowel disease (IBD) and is used to evaluate the therapeutic potential of compounds in treating intestinal inflammation.[1][5]
Materials:
-
Male mice (e.g., BALB/c)
-
This compound (3 mg/kg)[1]
-
Vehicle for this compound
-
2,4,6-dinitrobenzenesulfonic acid (DNBS)
-
Catheter for intrarectal administration
-
Myeloperoxidase (MPO) assay kit
-
Equipment for histology and immunohistochemistry
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
Induction of Colitis:
-
Lightly anesthetize the mice.
-
Slowly administer 100 µL of DNBS (e.g., 150 mg/kg) dissolved in 50% ethanol intrarectally using a catheter.
-
Keep the mice in a head-down position for a few minutes to ensure the retention of the DNBS solution.
-
-
Compound Administration: Administer this compound (3 mg/kg, i.p.) or vehicle daily, starting from the day of colitis induction, for a specified period (e.g., 4 days).[1]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding.
-
Sample Collection: At the end of the treatment period (e.g., day 4), euthanize the mice.[1]
-
Measure the length of the colon.
-
Collect colon tissue for macroscopic damage scoring, histological analysis, MPO activity measurement, and analysis of inflammatory markers (e.g., TNF-α, COX-2, iNOS) by methods such as ELISA, Western blot, or immunohistochemistry.
-
-
Data Analysis: Compare the measured parameters between the this compound-treated group and the vehicle-treated DNBS control group to assess the anti-inflammatory efficacy.
Conclusion
This compound has demonstrated robust anti-inflammatory activity in preclinical animal models of inflammation. Its primary mechanism of action involves the targeted inhibition of the NF-κB signaling pathway. The protocols and data presented in this document provide a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound. The thioglycollate-induced peritonitis and DNBS-induced colitis models are well-established and reproducible systems for evaluating the in vivo efficacy of this promising anti-inflammatory agent. Further studies are warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. iris.unime.it [iris.unime.it]
- 2. researchgate.net [researchgate.net]
- 3. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo [iris.unikore.it]
- 5. researchgate.net [researchgate.net]
- 6. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil and monocyte kinetics play critical roles in mouse peritoneal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Protoplumericin A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and biological evaluation of Protoplumericin A derivatives. The aim is to facilitate structure-activity relationship (SAR) studies to identify novel therapeutic agents with enhanced potency and selectivity.
Introduction
This compound is a naturally occurring iridoid that has garnered significant interest due to its diverse biological activities, including anticancer and antimicrobial properties. To optimize its therapeutic potential and understand the molecular determinants of its bioactivity, the synthesis and evaluation of a focused library of derivatives are essential. This document outlines the synthetic strategies, experimental protocols for biological screening, and the underlying signaling pathways affected by these compounds.
Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives
The following tables summarize the biological activities of a representative set of synthesized this compound derivatives against various cancer cell lines and microbial strains. This quantitative data is crucial for establishing a clear structure-activity relationship.
Disclaimer: The following data is a representative example to illustrate the structure-activity relationship and may not reflect experimentally verified results for these specific compounds.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| PPA-01 | -H (this compound) | -CH3 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| PPA-02 | -COCH3 | -CH3 | 8.5 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 |
| PPA-03 | -CH2CH3 | -CH3 | 12.8 ± 1.4 | 19.3 ± 2.0 | 15.4 ± 1.6 |
| PPA-04 | -H | -CH2CH2OH | 25.6 ± 2.5 | 35.1 ± 3.2 | 29.7 ± 2.8 |
| PPA-05 | -COCH3 | -CH2CH2OH | 18.3 ± 1.9 | 24.8 ± 2.3 | 20.1 ± 2.0 |
| PPA-06 | -H | -H | 30.1 ± 3.1 | 41.2 ± 4.0 | 35.6 ± 3.3 |
| PPA-07 | -COCH3 | -H | 10.2 ± 1.1 | 15.7 ± 1.6 | 12.5 ± 1.3 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PPA-01 | -H (this compound) | -CH3 | 32 | 64 | 64 |
| PPA-02 | -COCH3 | -CH3 | 16 | 32 | 32 |
| PPA-03 | -CH2CH3 | -CH3 | 32 | 64 | 128 |
| PPA-04 | -H | -CH2CH2OH | 64 | 128 | 128 |
| PPA-05 | -COCH3 | -CH2CH2OH | 32 | 64 | 64 |
| PPA-06 | -H | -H | 128 | >256 | >256 |
| PPA-07 | -COCH3 | -H | 16 | 32 | 32 |
Experimental Protocols
General Synthetic Protocol for this compound Derivatives
This protocol describes a generalized multi-step synthesis for generating this compound derivatives, based on established methods for related iridoids like Plumericin (B1242706).[1] This procedure allows for the introduction of diverse functional groups at key positions to enable SAR studies.
Step 1: Synthesis of the Tricyclic Precursor A biomimetic strategy is employed, starting from a readily available chiral pool material to construct the core tricyclic lactone of the iridoid framework. This typically involves a series of cycloadditions, rearrangements, and functional group manipulations.
Step 2: Introduction of the Exocyclic Methylene (B1212753) Group The key exocyclic methylene group, a common feature in bioactive iridoids, is introduced via a Wittig reaction or a related olefination protocol on a suitable ketone precursor.
Step 3: Functionalization of the Hydroxyl Group (R1) The hydroxyl group on the cyclopentane (B165970) ring serves as a key handle for derivatization.
-
Acylation (e.g., for PPA-02, PPA-05, PPA-07): To a solution of the this compound precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere, add triethylamine (B128534) (1.5 equivalents) and the corresponding acyl chloride (e.g., acetyl chloride, 1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO3, extract with DCM, dry the organic layer over Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Alkylation (e.g., for PPA-03): To a solution of the this compound precursor (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise. Stir for 30 minutes, then add the corresponding alkyl halide (e.g., ethyl iodide, 1.5 equivalents). Allow the reaction to proceed at room temperature for 12-18 hours. Carefully quench with methanol (B129727) and water. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify by flash column chromatography.
Step 4: Modification of the Ester Group (R2) The methyl ester can be modified to introduce further diversity.
-
Hydrolysis (e.g., for PPA-06, PPA-07): To a solution of the methyl ester derivative (1 equivalent) in a 3:1 mixture of THF and water, add lithium hydroxide (B78521) (2 equivalents). Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers and concentrate to yield the carboxylic acid.
-
Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents like HATU or EDC/HOBt to generate a library of amide derivatives.
-
Reduction and Derivatization (e.g., for PPA-04, PPA-05): The methyl ester can be reduced to the corresponding primary alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can then be further functionalized.
Protocol for Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol for Antimicrobial Activity Screening (Broth Microdilution Assay)
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound Derivatives
Plumericin, a close structural analog of this compound, has been identified as a potent inhibitor of the NF-κB signaling pathway.[2][3][4] The proposed mechanism involves the direct inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[2][3][4][5] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for SAR Studies
The logical flow for conducting structure-activity relationship studies of this compound derivatives is outlined below.
Caption: Experimental workflow for the synthesis and SAR studies of this compound derivatives.
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Protoplumericin A in RAW 264.7 Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A, a compound closely related to or synonymous with Plumericin (B1242706), has demonstrated significant anti-inflammatory properties. This iridoid is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation, this compound is expected to attenuate the production of pro-inflammatory mediators. These application notes provide a comprehensive overview of the use of this compound in RAW 264.7 macrophage studies, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. Upon stimulation by inflammatory agents like LPS, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1][2]
Additionally, there is evidence to suggest that this compound may modulate the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, which is also involved in the regulation of inflammatory responses.[3]
Data Presentation
While specific IC50 values for this compound in RAW 264.7 cells are not extensively documented in publicly available literature, the following tables summarize the expected effects based on studies with Plumericin and related compounds.
Table 1: Effect of this compound on Cytotoxicity and Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Assay | Expected Effect | Notes |
| Cell Viability | MTT | Low cytotoxicity at effective concentrations. | It is crucial to determine the non-toxic concentration range before conducting anti-inflammatory assays. |
| Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition of NO production. | Inhibition of NO is indicative of the suppression of inducible nitric oxide synthase (iNOS) expression. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Assay | Expected Effect | Notes |
| TNF-α | ELISA | Dose-dependent inhibition of TNF-α secretion. | A key early-response pro-inflammatory cytokine. |
| IL-6 | ELISA | Dose-dependent inhibition of IL-6 secretion. | A pleiotropic cytokine with pro-inflammatory functions. |
| IL-1β | ELISA | Dose-dependent inhibition of IL-1β secretion. | A potent pro-inflammatory cytokine. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate well plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).
-
MTT Assay for Cell Viability
This assay determines the cytotoxic effect of this compound.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound for 24 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
-
Griess Assay for Nitric Oxide Production
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium nitrite standard solution.
-
-
Protocol:
-
After cell treatment, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal parts of Reagent A and B mixed just before use) to the supernatant.[5]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.[5]
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
ELISA for Cytokine Quantification
This protocol is for a sandwich ELISA to measure the concentration of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).
-
-
Protocol (General):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody for 1 hour.
-
Wash the plate and add streptavidin-HRP for 30 minutes.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot for Signaling Pathway Analysis
This protocol is to detect the phosphorylation and total protein levels of key components of the NF-κB and MAPK pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Protocol:
-
After treatment, lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a promising anti-inflammatory agent that warrants further investigation. The protocols provided here offer a robust framework for characterizing its effects on RAW 264.7 macrophages. By elucidating its mechanism of action and quantifying its impact on inflammatory mediators, researchers can contribute to the development of novel therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: A Potential Therapeutic for Acute Lung Injury - Application Notes and Protocols
For Research Use Only
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. The pathophysiology of ALI involves a complex interplay of inflammatory cascades, with the transcription factor Nuclear Factor-kappa B (NF-κB) playing a central role in orchestrating the expression of pro-inflammatory genes. Conversely, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses and plays a protective role against oxidative stress-induced tissue damage.
Protoplumericin A, an iridoid glucoside, is a natural product with a structural resemblance to plumericin (B1242706). While direct studies on this compound in the context of ALI are limited, extensive research on its analog, plumericin, has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2] Furthermore, evidence suggests that plumericin can also activate the protective Nrf2 pathway.[3] These findings suggest that this compound may hold significant therapeutic potential for the treatment of ALI by targeting these key signaling pathways.
These application notes provide a summary of the potential mechanisms of action of this compound, based on data from its analog plumericin, and offer detailed protocols for researchers to investigate its therapeutic efficacy in preclinical models of ALI.
Mechanism of Action (Based on Plumericin Data)
This compound is hypothesized to exert its therapeutic effects in ALI through a dual mechanism involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response in ALI. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules that contribute to lung tissue damage. Plumericin has been shown to be a potent inhibitor of this pathway.[1][2] The proposed mechanism of action involves the following steps:
-
Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Plumericin has been demonstrated to block the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1]
-
Suppression of Pro-inflammatory Gene Expression: By inhibiting NF-κB nuclear translocation, this compound is expected to suppress the expression of NF-κB target genes, including those encoding for inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules (e.g., VCAM-1, ICAM-1, E-selectin) that are crucial for the recruitment of inflammatory cells to the lungs.[1]
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Plumericin has been shown to activate the Nrf2 pathway in intestinal epithelial cells, suggesting a similar potential for this compound in lung epithelial cells.[3] This activation would help to mitigate the oxidative damage that is a hallmark of ALI.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of plumericin on the NF-κB pathway and its anti-inflammatory activity, which may serve as a reference for investigating this compound.
Table 1: In Vitro Inhibition of NF-κB Activation by Plumericin
| Assay | Cell Line | Stimulus | Readout | IC₅₀ | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293 | TNF-α (2 ng/mL) | Luciferase Activity | 1 µM | [1][2] |
Table 2: In Vitro Inhibition of Adhesion Molecule Expression by Plumericin
| Adhesion Molecule | Cell Line | Stimulus | Plumericin Concentration | Inhibition | Reference |
| VCAM-1 | HUVECtert | TNF-α (10 ng/mL) | 5 µM | Significant | [1] |
| ICAM-1 | HUVECtert | TNF-α (10 ng/mL) | 5 µM | Significant | [1] |
| E-selectin | HUVECtert | TNF-α (10 ng/mL) | 5 µM | Significant | [1] |
Table 3: In Vivo Anti-inflammatory Effects of Plumericin
| Animal Model | Treatment | Readout | Effect | Reference |
| Thioglycollate-induced peritonitis in mice | Plumericin (250 µM, i.p.) | Neutrophil recruitment | Suppressed | [1] |
| DNBS-induced colitis in mice | Plumericin (3 mg/kg, i.p.) | Reduction in weight loss, macroscopic and histologic signs of injury | Significant | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in ALI, based on methodologies used for plumericin.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate at a density of 4 × 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with DMEM containing 0.1% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with TNF-α (2 ng/mL) for 4 hours.
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
Calculate the IC₅₀ value of this compound for NF-κB inhibition.
Protocol 2: Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol is designed to determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant lung epithelial cell line
-
Cell culture medium
-
This compound
-
TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 5 µM) or vehicle for 30 minutes.
-
Stimulate the cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Thioglycollate-Induced Peritonitis in Mice
This in vivo model of acute inflammation can be used to assess the anti-inflammatory effects of this compound by measuring the recruitment of inflammatory cells.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile 3% thioglycollate solution
-
This compound (for intraperitoneal injection)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.
-
Induce peritonitis by i.p. injection of 1 mL of 3% sterile thioglycollate.
-
At a specified time point after thioglycollate injection (e.g., 4-6 hours for neutrophil influx or 72 hours for macrophage influx), euthanize the mice.
-
Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.
-
Centrifuge the cell suspension and resuspend the cells in FACS buffer.
-
Count the total number of cells.
-
Stain the cells with fluorescently labeled antibodies against specific immune cell markers.
-
Analyze the cell populations by flow cytometry to quantify the number of recruited neutrophils and macrophages.
Mandatory Visualizations
Caption: Proposed mechanism of this compound in ALI.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unime.it [iris.unime.it]
Application Note: LC/QToF-MS Analysis of Protoplumericin A and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a complex iridoid glycoside isolated from medicinal plants such as Plumeria obtusa and Allamanda neriifolia. Recent studies have highlighted its potential as a potent anti-inflammatory agent, demonstrating its ability to mitigate lipopolysaccharide (LPS)-induced acute lung injury in animal models.[1] The analysis of this compound and its metabolites is crucial for understanding its pharmacokinetic profile, metabolic fate, and mechanism of action, which are essential for further drug development. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound and its putative metabolites using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/QToF-MS).
Principle
LC/QToF-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of quadrupole time-of-flight mass spectrometry. This allows for the sensitive and selective detection of the parent compound and its metabolites in complex biological matrices. The high mass accuracy of QToF-MS facilitates the confident identification of metabolites by enabling the determination of their elemental composition.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol is a generalized procedure and may require optimization based on the specific matrix and analytical goals.
a. Protein Precipitation (for plasma samples):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC/QToF-MS analysis.
b. Solid-Phase Extraction (SPE) (for plasma and urine samples):
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 500 µL of the plasma or pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC/QToF-MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument and application.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. QToF-MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3500 V (+) / 3000 V (-) |
| Fragmentor Voltage | 175 V |
| Skimmer Voltage | 65 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Mass Range | m/z 100-1200 |
| Acquisition Mode | MS and Auto MS/MS |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Presentation
Due to the limited availability of published quantitative data for this compound and its metabolites, the following tables present hypothetical data for illustrative purposes. These tables are designed to serve as templates for reporting experimental findings.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats following a single 10 mg/kg oral dose.
| Parameter | Unit | Value |
| Cmax | ng/mL | 450 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng*h/mL | 2800 |
| t1/2 | h | 3.2 |
| CL/F | L/h/kg | 3.57 |
| Vd/F | L/kg | 16.3 |
Table 2: Hypothetical Relative Abundance of this compound and its Putative Metabolites in Rat Urine 24 hours post-dose.
| Compound | Putative Metabolite | Retention Time (min) | Observed m/z | Proposed Biotransformation | Relative Abundance (%) |
| This compound | - | 8.5 | 779.2559 [M+H]+ | - | 15 |
| Metabolite 1 | Hydrolyzed this compound | 9.2 | 617.2028 [M+H]+ | Hydrolysis (loss of glucose) | 45 |
| Metabolite 2 | Hydroxylated Metabolite 1 | 9.0 | 633.2023 [M+H]+ | Hydroxylation | 25 |
| Metabolite 3 | Glucuronide of Metabolite 1 | 7.8 | 793.2345 [M+H]+ | Glucuronidation | 10 |
| Metabolite 4 | Sulfated Metabolite 1 | 8.1 | 697.1596 [M+H]+ | Sulfation | 5 |
Visualizations
The following diagrams illustrate the proposed metabolic pathway of this compound and a representative experimental workflow for its analysis.
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for LC/QToF-MS analysis.
Iridoids similar to this compound, such as plumericin (B1242706), have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The activation of this pathway is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Discussion
The provided protocols and data serve as a comprehensive guide for the LC/QToF-MS analysis of this compound and its metabolites. The high resolution and accurate mass capabilities of QToF-MS are indispensable for the structural elucidation of unknown metabolites. The metabolism of this compound is likely to proceed through initial hydrolysis of the glycosidic bond to form the aglycone, which can then undergo further Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) biotransformations, as is common for other iridoid glycosides.[4][5] The anti-inflammatory activity of this compound is putatively mediated through the inhibition of the NF-κB signaling pathway, a mechanism shared by structurally related iridoids.[2][3] Further studies are warranted to confirm these proposed metabolic and signaling pathways and to establish a complete pharmacokinetic and pharmacodynamic profile of this promising anti-inflammatory agent.
References
- 1. Bioactive fraction from Plumeria obtusa L. attenuates LPS-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages: LC/QToF-MS and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
- 5. In vitro and in vivo metabolism of verproside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of Protoplumericin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a novel investigational compound with potential therapeutic applications in inflammatory diseases and oncology. Preclinical evidence, drawn from related compounds such as Plumericin (B1242706), suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell death.[1][2][3][4] Specifically, its anti-inflammatory activity is hypothesized to result from the inhibition of the NF-κB signaling pathway, while its anti-cancer effects are thought to be mediated by the induction of apoptosis.[1][2][4][5]
These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in established murine models of systemic inflammation and cancer. The described experimental designs are intended to serve as a comprehensive guide for researchers aiming to validate the therapeutic potential of this compound.
Hypothesized Mechanism of Action
This compound is postulated to function through a dual mechanism:
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Anti-inflammatory Action: Inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.[1][2][6]
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Anti-cancer Action: Induction of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to the activation of caspase-3 and subsequent programmed cell death.[3][4]
Signaling Pathway Diagrams
Part 1: In Vivo Anti-inflammatory Efficacy
Experimental Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the ability of this compound to mitigate a systemic inflammatory response induced by bacterial endotoxin (B1171834) (LPS).
Experimental Workflow
Detailed Experimental Protocol
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Animals: Male C57BL/6 mice, 8-10 weeks old.
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Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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Acclimatization: Minimum of 7 days before the experiment.
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Groups (n=8 per group):
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Group 1: Vehicle Control (Saline)
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Group 2: LPS Control (LPS + Vehicle)
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Group 3: this compound (10 mg/kg) + LPS
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Group 4: this compound (30 mg/kg) + LPS
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Group 5: Dexamethasone (Positive Control, 5 mg/kg) + LPS
-
-
Procedure:
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At T = -1 hour, administer this compound, dexamethasone, or vehicle via intraperitoneal (i.p.) injection.
-
At T = 0 hour, administer LPS (10 mg/kg, from E. coli O111:B4) via i.p. injection. The vehicle control group receives saline.
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From T = 0 to 6 hours, monitor mice for clinical signs of inflammation (lethargy, piloerection).
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At T = 6 hours, euthanize mice by CO₂ asphyxiation followed by cervical dislocation.
-
Collect blood via cardiac puncture for serum preparation.
-
Harvest spleen and liver tissues and store in RNAlater for gene expression analysis.
-
-
Endpoint Analysis:
-
Serum Cytokines: Measure levels of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Gene Expression: Extract total RNA from tissues, synthesize cDNA, and perform quantitative PCR (qPCR) for Tnf and Il6 genes. Normalize to a housekeeping gene (e.g., Gapdh).
-
Data Presentation
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 15 ± 5 | 20 ± 8 |
| LPS Control | 10 | 2500 ± 300 | 4000 ± 500 |
| This compound + LPS | 10 | 1500 ± 250 | 2200 ± 400 |
| This compound + LPS | 30 | 800 ± 150 | 1100 ± 200 |
| Dexamethasone + LPS | 5 | 500 ± 100 | 700 ± 150 |
Data are presented as mean ± SEM.
Part 2: In Vivo Anti-Cancer Efficacy
Experimental Model: Human Tumor Xenograft in Immunocompromised Mice
This model evaluates the ability of this compound to inhibit the growth of human tumors implanted in mice.
Experimental Workflow
Detailed Experimental Protocol
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Cell Line: HCT116 human colorectal carcinoma cells.
-
Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Housing: As described in Part 1.
-
Tumor Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Treatment Initiation:
-
Monitor tumor growth using calipers. Tumor volume = (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups.
-
-
Groups (n=8 per group):
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Group 1: Vehicle Control (e.g., DMSO/Saline)
-
Group 2: this compound (20 mg/kg)
-
Group 3: this compound (40 mg/kg)
-
Group 4: 5-Fluorouracil (Positive Control, 20 mg/kg)
-
-
Procedure:
-
Administer treatments daily via i.p. injection for 21 consecutive days.
-
Measure tumor volume and body weight twice weekly.
-
At Day 21, euthanize mice.
-
Excise tumors and record their final weight.
-
Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate as a percentage reduction in the mean tumor volume of treated groups compared to the vehicle control group.
-
Immunohistochemistry (IHC): Stain tumor sections for cleaved caspase-3 to assess the level of apoptosis.
-
Data Presentation
Table 2: Effect of this compound on HCT116 Xenograft Growth
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 1.2 ± 0.2 | - |
| This compound | 20 | 850 ± 120 | 0.8 ± 0.1 | 32 |
| This compound | 40 | 500 ± 90 | 0.5 ± 0.1 | 60 |
| 5-Fluorouracil | 20 | 450 ± 80 | 0.4 ± 0.1 | 64 |
Data are presented as mean ± SEM.
Logical Relationship Diagram
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. View of Plumericin inhibits the viability of cervical cancer cells by induction of apoptosis through degradation of DNA structure | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Protoplumericin A Production from Plumeria obtusa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of Protoplumericin A from Plumeria obtusa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found in Plumeria obtusa?
A1: this compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] In Plumeria obtusa, iridoids and other secondary metabolites are typically found in various parts of the plant, including the leaves, stem bark, and flowers.[2][3][4] The exact distribution and concentration of this compound within the plant can vary based on factors like age, season, and environmental conditions.
Q2: What are the general steps for extracting this compound?
A2: The general workflow for extracting this compound, like other iridoid glycosides, involves solvent extraction from dried and powdered plant material, followed by purification steps. A typical process includes:
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Preparation of Plant Material: Drying and grinding the plant tissue to increase the surface area for extraction.
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Solvent Extraction: Using polar solvents like methanol (B129727) or ethanol, often in aqueous solutions, to extract the glycosides.[5]
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Purification: Employing techniques such as liquid-liquid partitioning and column chromatography to isolate this compound from the crude extract.
-
Analysis: Using High-Performance Liquid Chromatography (HPLC) for the identification and quantification of the purified compound.
Q3: How can the yield of this compound be improved?
A3: Improving the yield of secondary metabolites like this compound can be approached in two main ways: optimizing extraction parameters and enhancing its biosynthesis in the plant through elicitation.
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Extraction Optimization: Fine-tuning the extraction solvent, temperature, and duration can significantly enhance yield.[6]
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Elicitation: The use of elicitors, which are compounds that stimulate a defense response in the plant, can lead to increased production of secondary metabolites.[7] Elicitors can be biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid).[8][9] This can be applied to whole plants or in plant cell cultures.
Q4: What are the stability concerns for this compound during extraction and storage?
A4: Iridoid glycosides can be susceptible to degradation under certain conditions. Factors such as high temperatures, extreme pH levels, and enzymatic activity can lead to the breakdown of the compound.[10][11][12] It is crucial to control these parameters during extraction and to store the purified compound in a cool, dark, and dry environment.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Question | Possible Cause | Suggested Solution |
| Why is my this compound yield consistently low? | 1. Inefficient Extraction: The solvent system may not be optimal for this compound. The extraction time or temperature might be insufficient. | 1a. Optimize Solvent System: Experiment with different polar solvents and their aqueous concentrations (e.g., 70% methanol, 80% ethanol).1b. Adjust Extraction Parameters: Increase the extraction time and consider gentle heating (e.g., 40-50°C) to improve solubility and extraction efficiency.[13] |
| 2. Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the season of harvest, and post-harvest handling. | 2a. Standardize Plant Material: If possible, harvest from plants of a similar age and at the same time of year. Ensure proper drying and storage of the plant material to prevent degradation of the target compound. | |
| 3. Degradation during Extraction: this compound may be degrading due to high temperatures or enzymatic activity during the extraction process. | 3a. Control Temperature: Avoid excessive heat during extraction and solvent evaporation.3b. Inactivate Enzymes: Consider a blanching step for fresh plant material or using solvents that inhibit enzymatic activity. | |
| 4. Low Biosynthesis in Source Plant: The source Plumeria obtusa plants may naturally produce low levels of this compound. | 4a. Consider Elicitation: Treat plants or cell cultures with elicitors like methyl jasmonate or salicylic acid to potentially boost the biosynthesis of iridoid glycosides.[8][14] |
Issue 2: Impure this compound Fractions after Purification
| Question | Possible Cause | Suggested Solution |
| My purified this compound fraction contains significant impurities when analyzed by HPLC. What can I do? | 1. Ineffective Initial Cleanup: The crude extract may contain high levels of interfering compounds like chlorophyll (B73375) and lipids. | 1a. Liquid-Liquid Partitioning: Perform a preliminary cleanup by partitioning the crude extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. |
| 2. Co-elution during Chromatography: Other compounds with similar polarity to this compound may be co-eluting from the chromatography column. | 2a. Optimize Chromatography Method: Adjust the solvent gradient in your column chromatography to improve the separation of compounds.2b. Use Different Stationary Phases: If silica (B1680970) gel was used, consider other stationary phases like C18 for reversed-phase chromatography, which separates compounds based on hydrophobicity. | |
| 3. Sample Overload: Overloading the chromatography column can lead to poor separation. | 3a. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column in each run. |
Issue 3: Inconsistent HPLC Results
| Question | Possible Cause | Suggested Solution |
| Why am I seeing shifting retention times and variable peak areas for this compound in my HPLC analysis? | 1. Unstable Column Conditions: Fluctuations in column temperature or mobile phase composition can affect retention times. | 1a. Use a Column Oven: Maintain a constant column temperature using a column oven.1b. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analysis and ensure it is properly degassed. |
| 2. Sample Degradation: this compound may be degrading in the sample vial before or during analysis. | 2a. Use an Autosampler with Cooling: If available, use a cooled autosampler to maintain sample stability.2b. Analyze Samples Promptly: Analyze prepared samples as quickly as possible. | |
| 3. Column Contamination: Buildup of impurities on the column can affect its performance. | 3a. Implement a Column Washing Protocol: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.[15] | |
| 4. Inconsistent Injection Volume: Variations in the injected volume will lead to inconsistent peak areas. | 4a. Check the Autosampler: Ensure the autosampler is functioning correctly and is properly calibrated. |
Data Presentation
Table 1: Illustrative Yields of Scented Compounds from Plumeria obtusa Flowers using Different Extraction Methods
Disclaimer: The following data is for general scented compounds from P. obtusa flowers and is provided as an example of how to present yield data. These values are not specific to this compound.
| Extraction Method | Yield (%) |
| Water Distillation | 0.0167 |
| Steam Distillation | 0.0045 |
| Water-Steam Distillation | 0.0342 |
| Hexane (B92381) Extraction | 0.4170 |
| Petroleum Ether Extraction | 0.3510 |
Experimental Protocols
Protocol 1: General Extraction of Iridoid Glycosides from Plumeria obtusa Leaves
-
Plant Material Preparation:
-
Air-dry fresh Plumeria obtusa leaves in the shade for 7-10 days.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate 100 g of the powdered leaf material in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the plant residue twice more with fresh 80% methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Purification by Liquid-Liquid Partitioning:
-
Suspend the crude extract in 200 mL of distilled water and transfer to a separatory funnel.
-
Partition the aqueous suspension successively with 200 mL of hexane three times to remove non-polar compounds.
-
Further partition the aqueous layer with 200 mL of ethyl acetate (B1210297) three times. The iridoid glycosides are expected to remain in the aqueous or ethyl acetate fraction depending on their polarity. Both fractions should be analyzed.
-
Concentrate the desired fraction to dryness.
-
-
Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Dissolve the dried fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine and concentrate the pure fractions.
-
Protocol 2: HPLC Analysis of this compound
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program: Start with 10% A, increase to 50% A over 30 minutes, then to 100% A for 5 minutes, followed by re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a wavelength suitable for iridoid glycosides (e.g., around 235 nm), to be optimized based on the UV spectrum of a pure standard.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the purified fractions or a known amount of crude extract in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pramanaresearch.org [pramanaresearch.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A stability and degradation issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of Protoplumericin A. Given the limited specific data on this compound, this guide draws upon available information for closely related iridoid glycosides to offer best-practice advice and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a natural product classified as an iridoid glycoside. Iridoid glycosides are a large group of monoterpenoid compounds characterized by a cyclopentanopyran ring system. They are known for a wide range of biological activities but can also be susceptible to chemical instability.
Q2: I am observing a loss of activity of my this compound sample over time. What could be the cause?
Loss of biological activity is likely due to the degradation of this compound. Iridoid glycosides, as a class, are known to be sensitive to various environmental factors.[1] Degradation can be influenced by pH, temperature, and light exposure. It is crucial to handle and store the compound under appropriate conditions to maintain its integrity.
Q3: What are the optimal storage conditions for this compound?
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Solid Form: Store as a solid at -20°C or lower, protected from light and moisture.
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In Solution: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, store at -80°C in a suitable solvent (e.g., DMSO or ethanol) in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound solution has changed color. Is it still usable?
A change in the color of the solution is a strong indicator of chemical degradation. Some iridoid glycosides are known to produce colored products upon degradation, particularly under acidic conditions.[1] It is highly recommended to discard the solution and prepare a fresh one from a solid stock.
Q5: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC). Could these be degradation products?
Yes, the appearance of new peaks in your chromatogram is a common sign of degradation. To confirm this, you can perform a forced degradation study on a small sample of this compound to identify the retention times of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment and avoid reusing thawed solutions. |
| Complete loss of biological activity | Extensive degradation of this compound. | Discard the current stock and acquire a new batch of the compound. Review handling and storage procedures to prevent future degradation. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products. | Try a different solvent or a lower concentration. If a precipitate forms in a previously clear solution, it is likely a degradation product, and the solution should be discarded. |
| Inconsistent analytical quantification | Instability during the analytical procedure. | Ensure the mobile phase and sample diluent are compatible with this compound stability. Minimize the time samples spend in the autosampler. |
Stability and Degradation Profile
While specific quantitative data for this compound is not available, the table below summarizes the stability of other iridoid glycosides under different conditions, which can serve as a general guide.
| Condition | Iridoid Glycoside | Observation | Reference |
| Temperature | Geniposidic acid (GPA) | Stable at 20, 40, 60, and 80 °C. | [2] |
| Ulmoidoside B (UB) | Affected by high temperature. | [2][3] | |
| Ulmoidoside D (UD) | Affected by high temperature. | [2][3] | |
| pH (Acidic) | Geniposidic acid (GPA) | Stable at pH 2, 4, and 6. | [2] |
| Ulmoidoside B (UB) | Affected by strong acid conditions. | [2][3] | |
| Ulmoidoside D (UD) | Affected by strong acid conditions. | [2][3] | |
| pH (Alkaline) | Scyphiphin D (SD) | Hydrolyzed under strong alkaline solution. | [2][3] |
| Ulmoidoside A (UA) | Hydrolyzed under strong alkaline solution. | [2][3] | |
| Ulmoidoside C (UC) | Hydrolyzed under strong alkaline solution. | [2][3] | |
| Ulmoidoside B (UB) | Affected by alkaline conditions. | [2][3] | |
| Ulmoidoside D (UD) | Affected by alkaline conditions. | [2][3] |
General Degradation Pathways for Iridoid Glycosides:
Iridoid glycosides are susceptible to degradation through several pathways:
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Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, leading to the formation of the aglycone and the corresponding sugar. The aglycone itself is often unstable and can undergo further reactions.[1]
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Epimerization: Changes in pH can lead to the epimerization at certain stereocenters.
-
Ring Opening: The cyclopentane (B165970) or pyran ring systems can undergo ring-opening reactions, particularly under harsh pH conditions.
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solutions
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Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), sterile microcentrifuge tubes.
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Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Notes:
-
Avoid repeated freeze-thaw cycles.
-
When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate cell culture medium or buffer immediately before use.
-
Protocol 2: General Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound and identifying potential degradation products.
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, methanol (B129727), water, HPLC system with a C18 column and UV detector.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze the stressed samples and a non-stressed control sample by HPLC. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
-
-
Notes:
-
The incubation times and temperatures may need to be optimized to achieve a target degradation of 10-30%.
-
A stability-indicating HPLC method with a gradient elution may be necessary to resolve all degradation products from the parent compound.
-
Signaling Pathway
The closely related compound, Plumericin (B1242706), has been shown to be a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][5][6] It has also been reported to affect the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[7]
NF-κB Signaling Pathway Inhibition by Plumericin:
Plumericin exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[4][5][6] It blocks the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha).[4][5][6] This prevents the release and nuclear translocation of the NF-κB dimer, thereby inhibiting the transcription of pro-inflammatory genes.[4]
Caption: Plumericin inhibits the NF-κB signaling pathway by blocking IKK-mediated phosphorylation and subsequent degradation of IκBα.
Experimental Workflow for Investigating NF-κB Inhibition:
Caption: A typical experimental workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Protoplumericin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoplumericin A, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A2: If you are experiencing poor solubility of this compound in your aqueous buffer, consider the following initial troubleshooting steps:
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Gentle Heating: Warming the solution to 37°C may increase the solubility. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could try adjusting the pH of your buffer.
If these initial steps do not resolve the issue, you may need to consider more advanced formulation strategies.
Q3: What are the most common methods to improve the solubility of poorly soluble compounds like this compound?
A3: For compounds with limited aqueous solubility, several formulation strategies can be employed. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent, such as DMSO or ethanol (B145695), can significantly increase solubility.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin can enhance its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved dissolution rates.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can improve its wettability and dissolution.
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles (liposomes) can facilitate its delivery in aqueous environments.
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the route of administration in in vivo studies, and potential interactions with your assay.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution of a DMSO stock.
-
Problem: The concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of this compound in the final aqueous solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Low encapsulation efficiency in liposomal formulations.
-
Problem: this compound may not be efficiently incorporated into the lipid bilayer of the liposomes.
-
Solution Workflow:
Caption: Workflow to improve liposomal encapsulation.
Quantitative Data on Solubility Enhancement Techniques
The following tables provide illustrative quantitative data on the potential solubility improvements that can be achieved with different formulation strategies for poorly soluble natural products. The exact improvements for this compound will need to be determined experimentally.
Table 1: Solubility Enhancement using Co-solvents
| Co-solvent System (v/v) | Illustrative Solubility Increase (Fold) |
| Water | 1 (Baseline) |
| 10% DMSO in Water | 10 - 50 |
| 20% DMSO in Water | 50 - 200 |
| 10% Ethanol in Water | 5 - 20 |
| 20% Ethanol in Water | 20 - 80 |
Table 2: Solubility Enhancement using Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Illustrative Solubility Increase (Fold) |
| β-Cyclodextrin | 1:1 | 5 - 50 |
| Hydroxypropyl-β-CD | 1:1 | 50 - 500 |
| Sulfobutyl ether-β-CD | 1:1 | 100 - 1000 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Method:
-
Prepare a saturated solution of HP-β-CD in deionized water by adding an excess of HP-β-CD to the water and stirring for 24 hours at room temperature.
-
Filter the saturated HP-β-CD solution through a 0.22 µm syringe filter to remove any undissolved cyclodextrin.
-
Add an excess of this compound to the filtered HP-β-CD solution.
-
Stir the mixture for 48-72 hours at room temperature, protected from light.
-
After the incubation period, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a this compound Nanosuspension
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Deionized water
-
High-pressure homogenizer or probe sonicator
-
-
Method:
-
Prepare a 0.5% (w/v) solution of the stabilizer in deionized water.
-
Disperse a defined amount of this compound (e.g., 10 mg/mL) in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, sonicate the pre-suspension using a probe sonicator at a specific amplitude and time.
-
The resulting nanosuspension should appear as a milky or translucent liquid.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Signaling Pathway
Based on studies of the structurally related compound plumericin, this compound is a potent inhibitor of the NF-κB signaling pathway. The likely mechanism of action involves the inhibition of IκBα phosphorylation and subsequent degradation, which prevents the nuclear translocation of the p65/p50 NF-κB dimer.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Protoplumericin A and Novel Iridoids for In Vivo Studies
Welcome to the technical support center for researchers working with Protoplumericin A and other novel iridoid compounds isolated from Plumeria species. This guide provides troubleshooting advice, frequently asked questions, and general protocols to assist in the optimization of in vivo study designs. As this compound is a novel compound with limited specific data, this guide leverages information from studies on Plumeria extracts and related iridoid glycosides to provide foundational knowledge for initiating your research.
Frequently Asked Questions (FAQs)
Q1: I have isolated this compound, a novel iridoid. How do I determine a starting dose for my in vivo experiments?
A1: For a novel compound like this compound, a dose-ranging study is essential. Since no specific toxicity data for this compound is available, you can start by reviewing the literature on crude extracts of the Plumeria species from which it was isolated. For example, studies on the hydroalcoholic extract of Plumeria alba have shown no acute toxicity at doses up to 5000 mg/kg in rats.[1] Methanolic extracts of Plumeria acuminata have been used at doses of 500 mg/kg for anti-inflammatory studies.[2] Based on this, a conservative starting dose for a purified compound would be significantly lower. A common approach is to start with a dose at least 10- to 100-fold lower than the No Observed Adverse Effect Level (NOAEL) of a related crude extract, if available. If no data exists, a tiered dose-finding study (e.g., using the Fibonacci sequence for dose escalation) is recommended, starting with very low doses (e.g., 1-5 mg/kg).
Q2: What is the best route of administration for this compound in an initial in vivo study?
A2: The choice of administration route depends on the therapeutic goal and the physicochemical properties of this compound. Oral administration (p.o.) is common for initial screening due to its convenience.[1] However, some iridoid glycosides, like aucubin (B1666126), have low oral bioavailability due to pH instability in gastric fluid and low lipophilicity.[3][4] Therefore, for initial efficacy and pharmacokinetic studies, intravenous (i.v.) or intraperitoneal (i.p.) administration may provide more consistent results by bypassing first-pass metabolism.[3][4] Once efficacy is established, formulation strategies can be developed to improve oral bioavailability.
Q3: What are the potential toxicities associated with iridoids from Plumeria species?
A3: Studies on various Plumeria extracts have generally shown a low toxicity profile. For instance, the hydroalcoholic extract of Plumeria alba did not produce any toxic symptoms or mortality at a dose of 2000 mg/kg in mice.[2] A sub-acute toxicity study of the same extract at doses up to 1000 mg/kg in rats showed no significant changes in hematological parameters or liver and kidney function.[1] However, these studies are on crude extracts, and purified compounds may have different toxicity profiles. It is crucial to conduct acute toxicity studies on the isolated this compound to establish its specific safety profile.
Q4: How can I prepare this compound for in vivo administration if it has poor solubility?
A4: Poor aqueous solubility is a common challenge with natural products. For initial in vivo studies, this compound can be dissolved in a vehicle such as a solution of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or phosphate-buffered saline (PBS). Other common vehicles include polyethylene (B3416737) glycol (PEG), carboxymethyl cellulose (B213188) (CMC), or Tween 80. It is critical to first determine the maximum tolerated concentration of the vehicle in the animal model, as the vehicle itself can have biological effects. A vehicle control group should always be included in your experiments.
Troubleshooting Guide
Issue: High mortality or signs of toxicity at the initial dose.
-
Question: I administered this compound at a dose of 10 mg/kg and observed significant toxicity. What should I do?
-
Answer: Immediately halt the experiment and perform a dose de-escalation. Reduce the dose by at least 50% and observe the animals closely. It is recommended to perform a formal acute toxicity study, such as an up-and-down procedure (OECD guideline 425), to determine the LD50 (median lethal dose). This will provide a more accurate basis for selecting a safe and effective dose range.
Issue: Lack of efficacy at the tested doses.
-
Question: I have tested this compound up to 100 mg/kg and see no biological effect. Should I increase the dose further?
-
Answer: Before escalating the dose, consider the following:
-
Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed. Consider switching to a different route of administration (e.g., from oral to intravenous) to ensure systemic exposure.[3][4] A preliminary pharmacokinetic study to measure plasma concentrations of this compound would be highly informative.
-
Target Engagement: Confirm that the compound is reaching the target tissue and engaging with its molecular target.
-
Compound Stability: Ensure that the compound is stable in the formulation vehicle and under the experimental conditions.
-
Issue: Inconsistent results between animals.
-
Question: I am observing high variability in the response to this compound between individual animals. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Formulation: Ensure the compound is fully dissolved and the formulation is homogeneous. If it is a suspension, ensure it is well-mixed before each administration.
-
Administration Technique: Inconsistent administration, such as incorrect gavage or injection placement, can lead to variable absorption. Ensure all personnel are properly trained.
-
Animal Health and Genetics: Use animals from a reputable supplier and ensure they are of similar age and weight. Genetic variability within an outbred stock can also contribute to varied responses.
-
Quantitative Data Summary
The following tables summarize toxicity and dosage data from studies on Plumeria extracts. This information can be used for preliminary estimation when planning studies with purified iridoids like this compound.
Table 1: Toxicity Data for Plumeria Extracts
| Extract Type | Species | Animal Model | Route | LD50 | Observations | Reference |
| Hydroalcoholic Extract | Plumeria alba | Rat | Oral | > 5000 mg/kg | No mortality or signs of toxicity observed. | [1] |
| Methanolic Extract | Plumeria rubra | Mouse | Oral | > 2000 mg/kg | No mortality or toxic signs observed. | [5] |
| Latex Proteins | Plumeria pudica | Mouse | Intraperitoneal | > 2000 mg/kg | No significant changes in body weight or organ function at 40 mg/kg. | [6] |
Table 2: In Vivo Dosage of Plumeria Extracts in Efficacy Studies
| Extract Type | Species | Animal Model | Route | Dose Range | Pharmacological Activity | Reference |
| Methanolic Extract | Plumeria acuminata | Rat | Oral | 500 mg/kg | Anti-inflammatory | [2] |
| Methanolic Extract | Plumeria pudica | Rat | Oral | 100 - 200 mg/kg | Anti-inflammatory | [7] |
| Ethanolic Extract | Plumeria rubra | Mouse | Oral | 200 - 400 mg/kg | Anti-cancer | [2] |
| Aqueous & Ethanolic Extracts | Plumeria indica | Rat | Oral | 250 - 500 mg/kg | Anti-inflammatory | [8] |
General Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol provides a general framework for determining the acute toxicity of a novel iridoid like this compound.
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Housing: House animals individually under standard laboratory conditions for at least 5 days for acclimatization.
-
Starting Dose Selection: Based on available data for related extracts, a conservative starting dose of 100 mg/kg might be appropriate. If no data is available, a lower starting dose (e.g., 1.75 mg/kg) is recommended by the OECD guideline.
-
Dosing Procedure:
-
Administer the compound to one animal.
-
If the animal survives, the next animal receives a higher dose (the dose progression factor is typically 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Protocol 2: Preliminary Dose-Ranging Efficacy Study
This protocol outlines a general approach to identify an effective dose range for this compound in a relevant disease model.
-
Animal Model: Select an appropriate animal model for the disease of interest.
-
Group Allocation: Divide animals into at least four groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
(Optional) Group 5: Positive Control (a known effective drug)
-
-
Dose Selection: Based on the acute toxicity study, select three dose levels. A common approach is to use a logarithmic dose spacing (e.g., 10, 30, and 100 mg/kg).
-
Administration: Administer the compound or vehicle for the duration of the study.
-
Endpoint Analysis: At the end of the study, measure relevant efficacy endpoints (e.g., tumor size, inflammatory markers, behavioral changes).
-
Data Analysis: Analyze the data to determine if there is a dose-dependent effect of this compound.
Visualizations
Caption: General workflow for in vivo studies of a novel iridoid.
References
- 1. Acute and Sub-Acute Toxicity Studies of Plumeria alba Linn. (Apocynaceae) Hydroalcoholic Extract in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. rsdjournal.org [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Cytotoxicity of Protoplumericin A in Cell Culture
This technical support center offers troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with Protoplumericin A. The following sections provide answers to frequently asked questions and step-by-step instructions to manage and mitigate the cytotoxic effects of this potent natural product during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher cytotoxicity than anticipated with this compound, even at low concentrations. What are the initial troubleshooting steps?
A1: High initial cytotoxicity is a common challenge when working with potent natural products.[1] A systematic approach is recommended to understand and mitigate these effects.[1]
-
Confirm Compound Purity and Identity: Impurities from the synthesis or extraction process can be a major contributor to unexpected cytotoxicity.[1] It is crucial to verify the purity of your this compound stock using analytical methods such as HPLC or LC-MS.
-
Perform a Comprehensive Dose-Response Analysis: Establishing a dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[1] This will help in identifying a potential therapeutic window and selecting appropriate concentration ranges for subsequent experiments.[1]
-
Evaluate Cell-Type Specific Sensitivity: Different cell lines can show varied sensitivity to chemical compounds.[1] If possible, test this compound on a panel of cell lines to better understand its cytotoxic profile.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent vehicle (e.g., DMSO) is at a non-toxic level, which is typically below 0.5% for most cell lines.[1] It is imperative to include a vehicle-only control group in every experiment to rule out solvent-induced toxicity.[1]
Q2: How can we minimize the off-target cytotoxicity of this compound while preserving its intended biological activity?
A2: There are three primary strategies that can be employed to reduce non-specific cytotoxicity:
-
Optimization of Experimental Protocols: Adjusting parameters such as the duration of exposure, the concentration of the compound, and cell seeding density can help in managing cytotoxicity.[1] Shorter exposure times might be adequate to observe the desired biological effect with reduced off-target cell death.
-
Advanced Drug Delivery Systems (DDS): Encapsulating this compound within a nanocarrier system, such as liposomes or polymeric nanoparticles, can control its release, enhance solubility, and decrease non-specific toxicity to cells.[1][2][3]
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is suspected to involve oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may provide a protective effect.[4]
Q3: Could the solubility of this compound in culture medium be a contributing factor to inconsistent results?
A3: Yes, the poor solubility of a natural product can cause it to precipitate in the culture medium. This precipitation can interfere with colorimetric assays by scattering light, which may lead to artificially high absorbance readings and mask the true cytotoxic effect.[5] It is advisable to visually inspect the wells under a microscope for any signs of precipitation. If solubility is identified as an issue, consider using an alternative solvent, adjusting the pH of the medium, or utilizing solubilizing agents or drug delivery systems to improve compound availability.[5][6]
Troubleshooting Guides
Guide 1: Addressing High Variability in Cytotoxicity Assay Results
This guide provides solutions for common causes of inconsistent and variable results in cytotoxicity assays involving this compound.
| Potential Cause | Recommended Solution | Citation |
| Cell Passage Number | Utilize cells within a consistent and low passage number range. Cells at high passage numbers can undergo genetic drift, leading to altered sensitivity to compounds. | [1] |
| Cell Seeding Density | Maintain a consistent cell seeding density in all experiments, as this can significantly affect the per-cell concentration of the compound being tested. | [1] |
| Compound Stability | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to prevent degradation and ensure consistent potency. | [1][7] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as these are more susceptible to evaporation, which can concentrate the compound and affect cell growth. Fill these wells with sterile PBS or media instead. | [7][8] |
| Pipetting Inaccuracy | Ensure pipettes are calibrated regularly and consider using reverse pipetting techniques for viscous solutions to maintain accuracy and consistency. | [7] |
Guide 2: Resolving Unexpected Assay Signals
This guide assists in troubleshooting issues related to the specific type of cytotoxicity assay being used with this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| High Background Signal (False High Viability) | Natural products with antioxidant properties may directly reduce the assay reagent (e.g., MTT, resazurin), leading to a false signal of high viability. | Include a "compound-only" control (wells with the compound but no cells) and subtract its absorbance or fluorescence from the experimental wells. Consider switching to a non-colorimetric method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay. | [5] |
| Color Interference | As a natural product, this compound may possess inherent color that interferes with absorbance readings in colorimetric assays. | Use a "compound-only" control to measure and subtract the background absorbance. Alternatively, switch to a non-colorimetric assay to avoid this issue. | [5] |
| Underestimation of Cytotoxicity | When using DNA-binding dyes, the compound may compete with the dye for binding to DNA, resulting in reduced staining and an underestimation of cytotoxicity. | Optimize the assay by testing a range of dye concentrations. It is also important to use appropriate controls, including a medium-only background control, to ensure accurate measurements. | [8] |
Experimental Protocols
Protocol 1: General MTT Cytotoxicity Assay
This protocol provides a standard framework for assessing cell viability following treatment with this compound.[4][7]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Include untreated and vehicle-only control wells.[4]
-
Incubate for the desired exposure duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the resulting formazan (B1609692) crystals.[4][7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4]
-
Protocol 2: Hypothetical Encapsulation of this compound in Polymeric Nanoparticles
This protocol outlines a general method for encapsulating a hydrophobic compound like this compound, which may help in reducing its general cytotoxicity, based on established principles of drug delivery.[2][3]
-
Preparation of Polymer-Drug Solution:
-
Dissolve a biodegradable polymer (e.g., PLGA) along with this compound in a suitable organic solvent (e.g., acetone).
-
-
Formation of Nanoparticles:
-
Add the polymer-drug solution dropwise into an aqueous solution containing a surfactant (e.g., PVA) while maintaining constant stirring. This process is known as nanoprecipitation.
-
-
Solvent Evaporation:
-
Allow the organic solvent to evaporate from the solution under continuous stirring for several hours, which facilitates the formation of a stable nanoparticle suspension.
-
-
Collection and Purification of Nanoparticles:
-
Centrifuge the suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove any residual surfactant and unencapsulated this compound.
-
-
Characterization:
-
Analyze the nanoparticles for key characteristics such as size, surface charge, encapsulation efficiency, and drug loading capacity.
-
-
In Vitro Evaluation:
-
Resuspend the this compound-loaded nanoparticles in cell culture medium and evaluate their cytotoxicity using the MTT assay (as described in Protocol 1). Compare the results with those of free this compound to determine the effectiveness of encapsulation in reducing cytotoxicity.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound with Varying Exposure Times
This table provides an illustrative example of how the apparent cytotoxicity of this compound can vary based on the duration of treatment.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | 15.2 | 8.5 | 4.1 |
| A549 | 22.8 | 12.1 | 6.3 |
| HCT-116 | 9.7 | 5.3 | 2.5 |
Table 2: Hypothetical Comparison of Cytotoxicity for Free vs. Encapsulated this compound
This table demonstrates the potential for a drug delivery system to reduce the cytotoxicity of this compound, particularly in non-cancerous cells.
| Formulation | Cell Line | IC50 (µM) at 48h | Fold Change in IC50 |
| Free this compound | Normal Fibroblasts | 5.8 | - |
| Encapsulated this compound | Normal Fibroblasts | 25.1 | 4.3x Increase (Less Toxic) |
| Free this compound | Cancer Cell Line X | 7.2 | - |
| Encapsulated this compound | Cancer Cell Line X | 9.8 | 1.4x Increase (Slightly Less Toxic) |
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for comparing free vs. encapsulated drug cytotoxicity.
Caption: Decision-making workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer-Based Drug Delivery Systems, Development and Pre-Clinical Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biopharma & Bioprocessing [evonik.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protoplumericin A and Bioassay Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering inconsistent results in bioassays with Protoplumericin A. Given that this compound is an iridoid glycoside that can be hydrolyzed to its aglycone, plumericin (B1242706), this guide addresses the bioactivity of both compounds, with a focus on plumericin's well-documented role as an inhibitor of the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and plumericin?
This compound is a glycosidic form of plumericin. Depending on the experimental conditions, including the presence of specific enzymes or changes in pH, this compound may be converted to plumericin. This conversion can be a source of variability in bioassays if not properly controlled.
Q2: What is the primary mechanism of action for plumericin's anti-inflammatory effects?
Plumericin is a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] It exerts its effect by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Q3: I am observing high variability in my NF-κB reporter assay results. What are the potential causes?
Inconsistent results in NF-κB luciferase reporter assays are common and can stem from several factors:
-
Cell Health and Confluency: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density for every experiment.
-
Compound Stability and Solubility: this compound and plumericin have limited water solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture media and prepare fresh dilutions for each experiment to avoid degradation.
-
Stimulus Consistency: The activity of the NF-κB stimulus (e.g., TNF-α, LPS) can degrade with improper storage. Aliquot and store the stimulus at -80°C to maintain consistent activity.
-
Transfection Efficiency: If using transiently transfected reporter plasmids, variations in transfection efficiency can lead to inconsistent results. Consider using a stable cell line or co-transfecting with a control reporter (e.g., Renilla luciferase) for normalization.
Q4: My results from adhesion molecule expression assays (VCAM-1, ICAM-1, E-selectin) are not reproducible. What should I check?
Variability in the expression of adhesion molecules can be influenced by:
-
Cell Confluency: The expression of E-selectin, VCAM-1, and ICAM-1 can be dependent on the confluency of the endothelial cells. It is critical to maintain a consistent cell density between experiments.
-
Genetic Variability of Cell Lines: Different endothelial cell lines (e.g., HUVECs from different donors) can exhibit significant genetic variation, leading to differences in their response to stimuli and inhibitors.
-
Assay Timing: The kinetics of expression for VCAM-1, ICAM-1, and E-selectin differ. Ensure that the incubation times for stimulation and treatment are consistent and optimized for the specific adhesion molecule being assayed.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for NF-κB Inhibition
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration range or a different solubilization method if precipitation is observed. |
| Variable Cell Density | Use a consistent seeding density and ensure even cell distribution in the wells. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to normalize for cell number. |
| Inconsistent Stimulation | Use a fresh aliquot of the stimulus for each experiment. Perform a dose-response curve for the stimulus to ensure it is used at a concentration that gives a robust and reproducible response. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Issue 2: Discrepancy Between Reporter Assay and Downstream Protein Expression
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be affecting the luciferase reporter protein directly or interfering with the detection chemistry. Validate the findings with a secondary assay that measures an endogenous NF-κB target gene or protein (e.g., Western blot for IκBα degradation, qPCR for IL-6 expression). |
| Different Assay Sensitivities | Reporter gene assays are often more sensitive than Western blotting. A subtle inhibition observed in a reporter assay may not be readily detectable at the protein level. |
| Timing of Analysis | The kinetics of reporter gene expression and downstream protein expression can differ. Optimize the time points for analysis for each specific assay. |
Quantitative Data Summary
The following table summarizes the reported bioactivity of plumericin from various studies. Note that direct comparisons should be made with caution due to differences in experimental systems.
| Bioassay | Compound | Cell Line | IC50 / CC50 | Reference |
| NF-κB Luciferase Reporter Assay | Plumericin | HEK293/NF-κB-luc | IC50: 1.07 µM | [1] |
| Antileishmanial (promastigote) | Plumericin | Leishmania donovani | IC50: 3.17 ± 0.12 µM | [3] |
| Antileishmanial (amastigote) | Plumericin | Leishmania donovani | IC50: 1.41 ± 0.03 µM | [3] |
| Cytotoxicity | Plumericin | J774G8 (murine macrophage) | CC50: 24 ± 0.7 µM | [3] |
| Cytotoxicity | Isoplumericin (B1231303) | J774G8 (murine macrophage) | CC50: 20.6 ± 0.5 µM | [3] |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound/plumericin in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubation: Remove the old medium and add the compound dilutions to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add TNF-α (final concentration of 10 ng/mL) to the wells. Include a vehicle-only control and an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
Western Blot for IκBα Degradation
-
Cell Seeding and Treatment: Seed a suitable cell line (e.g., HeLa, HUVEC) in 6-well plates. Once the cells reach 80-90% confluency, pre-treat with this compound/plumericin for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound (acting as plumericin) inhibits the NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protoplumericin A Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solvent system for Protoplumericin A extraction. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants, notably in the genus Plumeria.[1][2][3] Like many natural products, its concentration in the source material can be low, and its extraction is sensitive to various factors, including the choice of solvent, temperature, and extraction time.[4] The goal is to select a solvent system that maximizes the yield of this compound while minimizing the co-extraction of impurities and preventing its degradation.
Q2: Why is the choice of solvent system so critical for this compound extraction?
The selection of a solvent is crucial because its polarity must be well-matched to the polarity of this compound to ensure effective solubilization.[4] Iridoid glycosides are generally polar compounds. Solvents that are too polar may extract excessive water-soluble impurities like sugars, while solvents that are too non-polar will fail to extract the target compound efficiently.[4][5] Furthermore, the solvent choice impacts the stability of the compound; improper solvents or conditions can lead to degradation.[4][6]
Q3: What are the most common solvents used for extracting iridoid glycosides like this compound?
Common solvents for extracting polar glycosides include methanol (B129727), ethanol (B145695), and their aqueous mixtures.[5][7] Ethanol is often preferred due to its lower toxicity. Studies on Plumeria species have successfully used boiling ethanol for the initial extraction.[1] The use of solvent mixtures, such as methanol-water or ethanol-water, can be optimized to fine-tune the polarity for maximum extraction efficiency.[7][8]
Q4: How do different extraction techniques affect the outcomes for thermolabile compounds like this compound?
Extraction techniques play a significant role. While methods like Soxhlet extraction can be efficient, the prolonged exposure to high temperatures may degrade heat-sensitive (thermolabile) compounds.[4][9] Modern techniques like Ultrasound-Assisted Extraction (UAE) are advantageous as they can enhance extraction efficiency at lower temperatures and in shorter times, thus preserving the integrity of thermolabile molecules.[10][11][12] UAE utilizes acoustic cavitation to disrupt cell walls, improving solvent penetration and mass transfer.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
A low yield is a frequent challenge in natural product extraction.[4][13] The following table and suggestions provide a systematic approach to diagnosing and resolving this issue.
Table 1: Comparison of Solvent Systems for Iridoid Glycoside Extraction Efficiency Note: Data is generalized from studies on iridoid glycosides to provide a comparative framework.
| Solvent System | Relative Polarity | Typical Yield Efficiency | Key Considerations |
| 100% Methanol | High | Moderate to High | Efficient for many polar compounds, but can co-extract many impurities.[5] |
| 80% Methanol (aq) | High | High | Often optimal for glycosides; water content enhances extraction of polar compounds. |
| 100% Ethanol | High | Moderate to High | A less toxic alternative to methanol; boiling ethanol has been used for Plumeria.[1][7] |
| 80% Ethanol (aq) | High | High | Balances polarity and is effective for many glycosides.[9] |
| Hot Water | Very High | Variable | Can be effective but may extract a high amount of sugars and other impurities.[7] |
| Ethyl Acetate | Medium | Low | Generally used for partitioning and purifying less polar compounds.[1] |
| n-Hexane | Low | Very Low | Used for defatting the plant material before the main extraction.[13] |
Possible Causes & Recommended Solutions:
-
Incorrect Solvent Polarity: The solvent may not be optimal for solubilizing this compound.
-
Poor Raw Material Quality: The concentration of this compound can vary based on harvesting time, plant part, and storage conditions.[13]
-
Solution: Ensure the plant material is correctly identified, harvested at the optimal time, and properly dried and stored in a cool, dark place to prevent degradation.[13]
-
-
Inadequate Sample Preparation: Poor solvent penetration can occur if the plant material is not ground properly.
-
Insufficient Extraction Time or Temperature: The extraction may be incomplete.
Problem 2: High Level of Impurities in the Crude Extract
Co-extraction of compounds like chlorophyll, fats, and waxes is a common issue.
Possible Causes & Recommended Solutions:
-
Non-Selective Solvent System: The chosen solvent may be solubilizing a wide range of compounds.
-
Solution 1 (Pre-Extraction Defatting): Before the main extraction with a polar solvent, wash the powdered plant material with a non-polar solvent like n-hexane. This will remove fats, waxes, and other non-polar impurities.[1][13]
-
Solution 2 (Post-Extraction Liquid-Liquid Partitioning): After obtaining the crude extract, dissolve it in water or a hydroalcoholic mixture and partition it against a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This compound, being polar, is expected to remain in the more polar fractions (e.g., ethyl acetate, n-butanol, or the final aqueous layer).[1]
-
Problem 3: Suspected Degradation of this compound
Iridoids can be sensitive to heat and pH, leading to degradation during extraction.[4][6]
Possible Causes & Recommended Solutions:
-
High Extraction Temperature: Methods like reflux or Soxhlet extraction can expose the compound to high temperatures for extended periods.[4]
-
pH Instability: Extreme pH conditions in the solvent can cause hydrolysis or other degradation reactions.
-
Solution: Use neutral solvents for the extraction. If pH adjustment is needed for purification steps, perform it quickly and at low temperatures to minimize exposure.
-
Experimental Protocols & Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an efficient method for extracting this compound while minimizing thermal degradation.
-
Preparation of Plant Material: Weigh approximately 20 g of dried, finely powdered plant material (e.g., stem bark of Plumeria).[13]
-
Pre-Extraction Defatting: Place the powder in a flask and add 100 mL of n-hexane. Agitate for 1-2 hours at room temperature. Filter and discard the hexane. Allow the plant material to air-dry completely.
-
Extraction: Transfer the defatted powder to a 500 mL flask and add 200 mL of 80% aqueous methanol.
-
Sonication: Place the flask in an ultrasonic bath or use a probe sonicator. Sonicate at a controlled temperature (e.g., 30-40°C) for 30 minutes.[12][15]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.[4] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.[13]
-
Analysis: Analyze the resulting aqueous extract for this compound content using analytical techniques such as HPLC.
Diagrams
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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot
// Nodes Start [label="Problem:\nLow Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Is material prep optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1_Yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; Sol1_No [label="No", shape=plaintext, fontcolor="#EA4335"]; Action1 [label="Action: Grind material\nto fine powder (0.5-1.0 mm)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Cause3 [label="Is extraction method efficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3_No [label="No", shape=plaintext, fontcolor="#EA4335"]; Action3 [label="Action: Use UAE to enhance\nextraction & prevent degradation.", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause1; Cause1 -> Action1 [label="No"]; Cause1 -> Cause2 [label="Yes"]; Action1 -> Cause2;
Cause2 -> Action2 [label="No"]; Cause2 -> Cause3 [label="Yes"]; Action2 -> Cause3;
Cause3 -> Action3 [label="No"]; Action3 -> End; Cause3 -> End [label="Yes"]; } dot
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. inis.iaea.org [inis.iaea.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. notulaebiologicae.ro [notulaebiologicae.ro]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Protoplumericin A Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and solutions associated with the purification of Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, an iridoid glycoside, presents several purification challenges common to this class of natural products. These include:
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Co-elution of structurally similar compounds: Other iridoids and phenolic compounds present in the plant extract often have similar polarities, leading to overlapping peaks during chromatographic separation.
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Chemical instability: Iridoid glycosides can be sensitive to pH and temperature, potentially leading to degradation during extraction and purification. For instance, some iridoids are more stable in acidic conditions and can degrade at pH levels above 6.8.[1]
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Low abundance: The concentration of this compound in the source material may be low, requiring efficient extraction and enrichment steps to obtain sufficient quantities.
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Presence of interfering substances: Crude plant extracts contain a complex mixture of compounds, including pigments, lipids, and polysaccharides, which can interfere with chromatographic separation and reduce column efficiency.
Q2: What is a general workflow for the purification of this compound?
A2: A typical workflow involves initial extraction from the plant material, followed by a series of chromatographic steps to isolate and purify the compound.
References
Protoplumericin A Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the bioavailability of Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter for this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For a therapeutic agent like this compound, achieving adequate bioavailability is crucial for exerting its pharmacological effect. Low bioavailability can lead to suboptimal therapeutic efficacy, requiring higher doses that may increase the risk of toxicity. Understanding and optimizing the bioavailability of this compound is a key step in its preclinical and clinical development.
Q2: What are the potential factors limiting the oral bioavailability of this compound?
A2: While specific data for this compound is limited, several factors, common to natural products with similar complex structures, could limit its oral bioavailability. These include:
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Poor Permeability: Despite its predicted water solubility, the large molecular size (Molecular Weight: 778.71) and structural complexity of this compound may hinder its passage across the gastrointestinal membrane.
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Gastrointestinal Instability: The compound may be susceptible to degradation in the harsh acidic environment of the stomach or by digestive enzymes.
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First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.
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Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption.
Q3: My compound shows high in vitro activity but poor in vivo efficacy. Could low bioavailability be the cause?
A3: Yes, this is a classic scenario pointing towards poor bioavailability. Excellent in vitro potency does not guarantee in vivo success if the compound cannot reach its target site in sufficient concentrations. It is essential to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Q4: What initial steps should I take to investigate the low bioavailability of this compound?
A4: A systematic approach is recommended. Start with fundamental physicochemical and in vitro characterization before moving to more complex formulation strategies.
Troubleshooting Guide: Investigating and Enhancing this compound Bioavailability
This guide provides a structured workflow for identifying and overcoming bioavailability challenges with this compound.
Workflow for troubleshooting and enhancing the bioavailability of a research compound.
Step 1: Physicochemical and In Vitro Characterization
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Solubility Assessment: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate its transit through the gastrointestinal tract.
-
Permeability Evaluation: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess its ability to cross intestinal barriers.[1] Caco-2 cells also help identify if the compound is a substrate for efflux pumps.
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Metabolic Stability: Evaluate the metabolic stability of this compound using liver microsomes, S9 fractions, or hepatocytes.[2] This will indicate its susceptibility to first-pass metabolism.[2]
Step 2: Data Analysis and Strategy Selection
Based on the results from Step 1, identify the primary barrier(s) to bioavailability and select an appropriate enhancement strategy.
| Identified Problem | Potential Strategies | Rationale |
| Low Aqueous Solubility | Particle size reduction (nanosuspension), Amorphous solid dispersions, Use of solubilizing agents (surfactants, cyclodextrins). | Increases the surface area and/or dissolution rate of the drug.[3] |
| Low Intestinal Permeability | Lipid-based drug delivery systems (LBDDS), Permeation enhancers, Prodrug approach. | LBDDS can enhance absorption via the lymphatic pathway, bypassing the liver.[4][5] Permeation enhancers transiently open tight junctions between intestinal cells. |
| High First-Pass Metabolism | Lipid-based formulations, Alternative routes of administration (e.g., parenteral, transdermal). | LBDDS can promote lymphatic transport, which bypasses the portal circulation to the liver.[4] Alternative administration routes avoid the gastrointestinal tract and liver metabolism altogether. |
| Combination of Issues | Advanced formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs). | These systems can simultaneously address both solubility and permeability challenges.[5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general method to assess the susceptibility of this compound to Phase I metabolism.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) for reaction termination
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add this compound to the wells to achieve a final concentration (e.g., 1 µM). To start the metabolic reaction, add the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
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Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.
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Analysis: Analyze the concentration of remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol is suitable for compounds with low aqueous solubility.
Materials:
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This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, or a combination)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Coarse Suspension: Disperse this compound powder in an aqueous solution containing the selected stabilizer(s). Stir this mixture for 1-2 hours to form a coarse suspension.
-
High-Shear Homogenization: Subject the coarse suspension to high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes to reduce the particle size further and ensure uniformity.
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High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer. This is the critical step for forming nanoparticles.
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Homogenization Cycles: Repeat the homogenization cycle multiple times (typically 10-20 cycles) at a high pressure (e.g., 1000-1500 bar). Monitor the temperature to prevent thermal degradation of the compound.
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Characterization: After homogenization, measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension. The goal is typically a mean particle size below 500 nm with a low PDI (<0.3).
-
Post-Processing (Optional): The final nanosuspension can be converted into a solid dosage form by lyophilization or spray drying to improve long-term stability.
Visualization of Bioavailability Enhancement Strategies
The following diagrams illustrate key concepts and workflows discussed in this guide.
Strategies for enhancing the bioavailability of this compound.
A conceptual overview of hepatic drug metabolism pathways.
References
- 1. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Mitigating off-target effects of Protoplumericin A in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Protoplumericin A. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel small molecule inhibitor designed to target Kinase X (KX) , a key enzyme in the hypothetical "Cellular Proliferation Pathway." Its intended use is in pre-clinical cancer research to study the effects of KX inhibition on tumor growth.
Q2: What are the known off-target effects of this compound?
While this compound is highly potent against its primary target, KX, it has been observed to interact with other proteins, leading to potential off-target effects. These unintended interactions can result in misleading experimental outcomes or cellular toxicity.[1] Key identified off-targets include Kinase Y (KY) and Metabolic Enzyme Z (MEZ) .
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators that you may be observing off-target effects of this compound include:
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Unexpected cellular phenotypes: The observed biological response does not align with the known function of Kinase X.
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High levels of cytotoxicity: Cell death occurs at concentrations close to the IC50 for the intended target.
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Inconsistent results across different cell lines: The phenotypic outcome varies significantly in cell lines where Kinase X expression and function are expected to be similar.
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Discrepancies with genetic validation: The phenotype observed with this compound treatment differs from that of KX knockdown or knockout using techniques like CRISPR-Cas9.[2]
Q4: What are the general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to reduce the impact of off-target effects:
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Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1]
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Orthogonal Validation: Confirm experimental findings using alternative methods to inhibit Kinase X, such as structurally different inhibitors or genetic approaches (e.g., siRNA, CRISPR).[1]
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Use of Control Compounds: Include a structurally related but inactive analog of this compound in your experiments to differentiate between specific on-target effects and non-specific or off-target effects.
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Target Engagement Assays: Directly confirm that this compound is binding to Kinase X in your experimental system.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe a cellular phenotype that is inconsistent with the known function of Kinase X, it is crucial to determine if this is due to an off-target effect.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Detailed Methodologies:
-
Dose-Response Analysis:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound, typically from 1 nM to 100 µM.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
After the desired incubation period, perform your phenotypic assay (e.g., cell viability, reporter assay).
-
Determine the lowest concentration that produces the desired on-target effect and the concentration at which toxicity is observed.
-
-
Genetic Validation using CRISPR-Cas9:
-
Design and validate a guide RNA (gRNA) specific to the gene encoding Kinase X.
-
Deliver the Cas9 nuclease and gRNA into your cells via transfection or transduction.
-
Select and expand single-cell clones.
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Verify Kinase X knockout by Western blot or sequencing.
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Perform the phenotypic assay on the knockout clones and compare the results to cells treated with this compound.
-
Guide 2: Confirming Target Engagement in Cells
To ensure that this compound is interacting with its intended target, Kinase X, within the cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed. The principle of CETSA is that a ligand binding to a protein stabilizes it against thermal denaturation.
Experimental Protocol for CETSA:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
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Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific for Kinase X.
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Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Hypothetical Signaling Pathway of Kinase X
Caption: this compound inhibits the Kinase X signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its on-target and known off-target proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Kinase X (On-Target) | 15 |
| Kinase Y (Off-Target) | 250 |
| Metabolic Enzyme Z (Off-Target) | 1,500 |
Table 2: Cellular Potency of this compound
| Assay | Cell Line | EC50 (nM) |
| Inhibition of KX Phosphorylation | HEK293 | 50 |
| Cytotoxicity | HEK293 | 8,000 |
| Inhibition of KY Activity | MCF-7 | 1,200 |
Advanced Troubleshooting: Proteome-Wide Profiling
For a comprehensive understanding of this compound's off-target profile, unbiased proteomic approaches can be employed.
Workflow for Off-Target Identification using Chemical Proteomics
Caption: Chemical proteomics workflow for off-target identification.
Methodology Overview:
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Affinity Probe Synthesis: A version of this compound is synthesized with a linker and a reactive group for immobilization.
-
Affinity Pulldown: The probe is incubated with cell lysate to allow binding to target and off-target proteins.
-
Mass Spectrometry: The captured proteins are identified using mass spectrometry.
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Hit Validation: Potential off-targets are validated through individual binding assays or functional assays.
References
Protoplumericin A Interference in Fluorescence-Based Assays: A Technical Support Center
Welcome to the technical support center for troubleshooting assay interference caused by the natural product Protoplumericin A. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from this compound.
Disclaimer: There is currently limited publicly available scientific literature detailing the specific spectral properties and interference profile of this compound. This guide is based on the general principles of small molecule interference in biochemical and cellular assays. Researchers encountering unexpected results when working with this compound should use this as a framework to systematically investigate and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Why might a natural product like this compound interfere with my fluorescence assay?
Natural products, like this compound, often possess complex chemical structures with aromatic rings and conjugated systems. These features can absorb and emit light, potentially interfering with fluorescence-based measurements. The two primary mechanisms of interference are autofluorescence and fluorescence quenching. Many small molecules found in screening libraries are inherently fluorescent, which can lead to false positives.
Q2: What are the common types of interference observed with compounds like this compound in fluorescence assays?
There are two main ways a compound can directly interfere with a fluorescent assay:
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Autofluorescence: The compound itself may be fluorescent, emitting light at a wavelength that overlaps with the detection wavelength of your assay. This leads to a false-positive or an artificially high signal.
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Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore or interact with the excited fluorophore, causing it to return to its ground state without emitting a photon. This results in a decrease in the fluorescence signal, potentially leading to a false-negative or an underestimation of the true signal.
Q3: My assay is showing a dose-dependent increase/decrease in signal in the presence of this compound. Is this a real effect?
A dose-dependent response is often a hallmark of a true biological effect, but it can also be a characteristic of assay interference. Both autofluorescence and quenching can be concentration-dependent, mimicking a true active compound. Therefore, it is crucial to perform control experiments to rule out interference before concluding that this compound is having a specific biological effect in your assay.
Q4: How can I quickly check if this compound is autofluorescent?
A simple preliminary check is to measure the fluorescence of this compound in your assay buffer without any of the other assay components (e.g., enzyme, substrate, fluorophore). If you observe a significant signal at the emission wavelength of your assay, this compound is likely autofluorescent.[1]
Q5: What is a good general strategy to mitigate compound interference?
A multi-pronged approach is often best. This can include:
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Characterizing the interference: Determine if the compound is autofluorescent or a quencher.
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Modifying the assay: If possible, change the excitation or emission wavelengths to a region where the compound does not interfere.[1] Using red-shifted fluorophores can often reduce the incidence of autofluorescence.
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Data correction: If the interference is consistent and not too high, you may be able to subtract the background signal from the compound alone.[1]
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Using an orthogonal assay: Confirm your results with a different assay that uses a distinct detection method (e.g., luminescence, absorbance, or a label-free technology). This is a critical step to validate any potential hits.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Fluorescence Signal
Symptom: The fluorescence signal in your assay increases in a dose-dependent manner with the addition of this compound, even in control wells without the biological target.
Possible Cause: Autofluorescence of this compound at the assay's excitation and emission wavelengths.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Guide 2: Investigating Unexpectedly Low Fluorescence Signal
Symptom: The fluorescence signal in your assay decreases in a dose-dependent manner with the addition of this compound.
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activities of Plumericin and Protoplumericin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Plumericin (B1242706) and Protoplumericin A. The information presented is based on available experimental data from peer-reviewed scientific literature.
Executive Summary
Extensive research has demonstrated that Plumericin is a potent anti-inflammatory agent. It exerts its effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways. In contrast, a comprehensive search of scientific databases reveals a significant lack of information regarding the biological activities of this compound, including its potential anti-inflammatory effects. Therefore, a direct experimental comparison is not possible at this time. This guide will focus on the well-documented anti-inflammatory profile of Plumericin.
Plumericin: A Potent Inhibitor of Inflammatory Pathways
Plumericin is an iridoid isolated from plants of the Plumeria genus. It has been identified as a promising natural product with significant anti-inflammatory activity demonstrated in both in vitro and in vivo models.[1][2]
Quantitative Anti-inflammatory Data for Plumericin
The following table summarizes the key quantitative data on the anti-inflammatory activity of Plumericin.
| Assay | Model System | Target | IC50 / Effective Concentration | Reference |
| NF-κB Luciferase Reporter Gene Assay | HEK293/NF-κBluc cells | NF-κB Activation | 1 µM | [1][2][3] |
| TNF-α-induced Adhesion Molecule Expression | Human Umbilical Vein Endothelial Cells (HUVECtert) | VCAM-1, ICAM-1, E-selectin | 5 µM (significant inhibition) | [1][3] |
| Inhibition of Pro-inflammatory Mediators | Rat Intestinal Epithelial Cells (IEC-6) | TNF-α, COX-2, iNOS | 0.5-2 µM | [4][5] |
| Thioglycollate-induced Peritonitis | C57BL/6 mice | Neutrophil Recruitment | 3 mg/kg (in vivo) | [4][5] |
Mechanisms of Action
Plumericin's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
1. Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Plumericin has been shown to be a potent inhibitor of this pathway.[1][2] Its mechanism of inhibition involves:
-
Blocking IκBα Phosphorylation and Degradation: Plumericin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.[1][2]
-
Inhibition of IKK-β: Evidence suggests that Plumericin's effect on IκBα is mediated by the inhibition of the IκB kinase (IKK) complex, specifically the IKK-β subunit.[1][3]
2. Inhibition of the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory processes. Plumericin has been shown to inhibit STAT3 signaling, which contributes to its anti-inflammatory and anti-proliferative effects. The proposed mechanism involves the S-glutathionylation of STAT3, which hampers its activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Luciferase Reporter Gene Assay
This in vitro assay is used to quantify the inhibitory effect of a compound on NF-κB activation.
Protocol:
-
Cell Culture: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid (HEK293/NF-κBluc) are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of Plumericin or a vehicle control (e.g., DMSO) for 30 minutes.
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Lysis and Measurement: After the stimulation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the amount of NF-κB activation.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated vehicle control, and the IC50 value is determined.[1][3]
Western Blotting for IκBα Phosphorylation and Degradation
This technique is used to visualize the effect of Plumericin on specific proteins in the NF-κB signaling cascade.
Protocol:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECtert) are pre-incubated with Plumericin (e.g., 5 µM) or a vehicle control for 30 minutes, followed by stimulation with TNF-α for various time points (e.g., 0, 4, 8, 12 minutes).[1][3]
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total IκBα and phosphorylated IκBα (p-IκBα). A loading control antibody (e.g., α-tubulin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the amount of the target protein.[1][6]
Thioglycollate-induced Peritonitis in Mice
This in vivo model is used to assess the effect of Plumericin on leukocyte recruitment to an inflamed site.
Protocol:
-
Animal Model: C57BL/6 mice are used for this study.
-
Treatment: Mice are pre-treated with an intraperitoneal (i.p.) injection of Plumericin or a vehicle control.
-
Induction of Peritonitis: Thirty minutes after treatment, peritonitis is induced by an i.p. injection of sterile thioglycollate.
-
Cell Collection and Analysis: After a specific time period (e.g., 5 hours), the mice are euthanized, and the peritoneal cavity is washed to collect the infiltrating cells. The number of neutrophils is then quantified by flow cytometry.
-
Data Analysis: The reduction in neutrophil recruitment in the Plumericin-treated group is compared to the vehicle-treated group to determine the in vivo anti-inflammatory effect.[1][3]
This compound: An Uncharacterized Compound
A thorough review of the scientific literature and chemical databases did not yield any studies on the anti-inflammatory activity of this compound. While its chemical structure may be known, there is no publicly available data on its biological effects. Therefore, a comparison of its anti-inflammatory activity with Plumericin is not possible.
Conclusion
Plumericin is a well-characterized natural product with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and STAT3 pathways. The available experimental data, from both in vitro and in vivo studies, strongly support its potential as a lead compound for the development of novel anti-inflammatory drugs. In contrast, this compound remains an uncharacterized compound in the context of inflammation research. Future studies are required to determine if this compound possesses any biological activities, including anti-inflammatory effects, to allow for a meaningful comparison with Plumericin.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unime.it [iris.unime.it]
- 5. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protoplumericin A and Dexamethasone in Lung Injury Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protoplumericin A and the well-established corticosteroid, Dexamethasone, in the context of acute lung injury (ALI) models. This analysis is based on available preclinical data and aims to highlight their respective mechanisms of action and therapeutic potential.
While direct comparative studies are not yet available, this guide synthesizes findings from independent research on each compound within similar lipopolysaccharide (LPS)-induced lung injury models. It should be noted that the data for this compound is derived from studies on a bioactive fraction of Plumeria obtusa, where this compound is a major constituent.
Performance in Lung Injury Models: A Data-Driven Comparison
The following tables summarize key quantitative data from studies evaluating a this compound-containing fraction and Dexamethasone in LPS-induced acute lung injury in mice.
Table 1: Effect on Inflammatory Cytokines in Serum/BALF
| Compound | Dosage | Model | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction |
| Dexamethasone | 5 mg/kg | LPS-induced ALI (mice) | Significant reduction observed[1] | Significant reduction observed[1] | Significant reduction observed[1] |
| This compound (in bioactive fraction) | Not specified | LPS-induced ALI (mice) | Data not available | Data not available | Data not available |
Table 2: Effect on Lung Injury and Inflammation Markers
| Compound | Dosage | Model | Lung Histopathological Score | Neutrophil Infiltration | Myeloperoxidase (MPO) Activity |
| Dexamethasone | 5 mg/kg | LPS-induced ALI (mice) | Significant improvement[2] | Significantly reduced[3] | Significantly reduced[4] |
| This compound (in bioactive fraction) | Not specified | LPS-induced ALI (mice) | Significant reduction in inflammation scores[5] | Data not available | Data not available |
Unraveling the Mechanisms of Action: Signaling Pathways
Both this compound and Dexamethasone appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of acute lung injury, notably the NF-κB and MAPK pathways.
Dexamethasone , as a potent glucocorticoid, is known to inhibit the transcription of pro-inflammatory genes by binding to the glucocorticoid receptor, which can then interfere with the activity of transcription factors like NF-κB.
This compound , and its closely related compound Plumericin, have been shown to be potent inhibitors of the NF-κB pathway. Molecular docking studies suggest that this compound may also inhibit inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1, further contributing to its anti-inflammatory profile.[5]
Below are diagrams illustrating the proposed mechanisms of action.
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies employed in the cited studies.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is a widely accepted method for inducing a robust inflammatory response in the lungs, mimicking key aspects of clinical ALI.
1. Animal Model:
-
Species: C57BL/6 mice are commonly used.
-
Housing: Animals are typically housed under standard laboratory conditions with free access to food and water.
2. Induction of Lung Injury:
-
Agent: Lipopolysaccharide (LPS) from Escherichia coli.
-
Administration: Intratracheal or intraperitoneal injection of LPS is performed on anesthetized mice.[2][3][6] The dosage of LPS can vary between studies.
3. Treatment Administration:
-
This compound (in bioactive fraction): The bioactive fraction of Plumeria obtusa is administered to a treatment group of mice.
-
Dexamethasone: Dexamethasone is administered, typically intraperitoneally, to a separate treatment group, often 1-2 hours before or simultaneously with the LPS challenge.[1][2][6]
4. Outcome Measures:
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 6, 12, or 24 hours), mice are euthanized, and bronchoalveolar lavage fluid (BALF), blood serum, and lung tissues are collected.
-
Inflammatory Cell Infiltration: Total and differential cell counts in BALF are performed to quantify the influx of inflammatory cells, particularly neutrophils.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in BALF and/or serum are measured using ELISA.[1]
-
Histopathological Examination: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration. A lung injury score is often assigned based on these parameters.[2]
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates is measured as an indicator of neutrophil accumulation.[4]
Below is a graphical representation of the typical experimental workflow.
Conclusion
Based on the available preclinical data, both Dexamethasone and the this compound-containing bioactive fraction demonstrate protective effects in LPS-induced acute lung injury models. Their shared ability to likely inhibit the NF-κB signaling pathway underscores a common mechanistic underpinning for their anti-inflammatory effects.
While Dexamethasone is a well-characterized and potent anti-inflammatory agent, this compound presents a novel natural compound with promising therapeutic potential. Further research, including direct comparative studies and investigations using the purified this compound compound, is warranted to fully elucidate its efficacy and mechanism of action relative to established standards of care like Dexamethasone. The development of natural product-based therapies such as this compound could offer new avenues for the treatment of inflammatory lung diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Corilagin on Lipopolysaccharide-Induced Acute Lung Injury via Regulation of NADPH Oxidase 2 and ERK/NF-κB Signaling Pathways in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive fraction from Plumeria obtusa L. attenuates LPS-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages: LC/QToF-MS and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-aminobutyric acid alleviates LPS-induced acute lung injury in mice through upregulating type B receptors [archivesofmedicalscience.com]
Protoplumericin A's Impact on Cytokine Production: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Protoplumericin A, focusing on its active form, Plumericin, and its ability to modulate cytokine production. This compound is a precursor to Plumericin, an iridoid with demonstrated potent anti-inflammatory properties.[1][2] The primary mechanism of action for Plumericin is the inhibition of the NF-κB signaling pathway, a critical pathway in the production of pro-inflammatory cytokines.[3][4] This guide compares Plumericin's efficacy with established anti-inflammatory agents and provides detailed experimental protocols for validation.
Comparative Analysis of Anti-Inflammatory Agents
Plumericin's targeted inhibition of the NF-κB pathway distinguishes its mechanism from other classes of anti-inflammatory drugs. This section compares Plumericin with Dexamethasone, a corticosteroid that also impacts the NF-κB pathway, and Indomethacin, a traditional non-steroidal anti-inflammatory drug (NSAID).
| Feature | Plumericin | Dexamethasone | Indomethacin |
| Primary Mechanism | Inhibition of IκB phosphorylation and degradation, blocking NF-κB activation.[3][4] | Binds to glucocorticoid receptors, leading to inhibition of NF-κB and other inflammatory transcription factors.[5] | Non-selective inhibition of COX-1 and COX-2 enzymes, blocking prostaglandin (B15479496) synthesis.[6][7] |
| Effect on NF-κB | Direct inhibitor of the pathway.[3][4] | Indirect inhibitor of the pathway.[5] | No direct effect on the NF-κB pathway. |
| Inhibited Cytokines | TNF-α, IL-1β, and other NF-κB dependent pro-inflammatory cytokines.[8][9][10] | Broad-spectrum inhibition including TNF-α, IL-1β, IL-2, IL-6, IFN-γ, and IL-17.[5][11] | Primarily reduces inflammation mediated by prostaglandins; less direct impact on cytokine production. |
| Reported Potency | IC50 of ~1 µM for NF-κB inhibition in reporter assays.[4] | Effective at nanomolar concentrations for cytokine inhibition.[5][11] | Potent inhibitor of COX enzymes.[6][7] |
Quantitative Data on Plumericin's Efficacy
The following table summarizes the key quantitative findings from in vitro and in vivo studies on Plumericin's anti-inflammatory and cytokine-modulating effects.
| Assay | Model System | Key Findings | Reference |
| NF-κB Inhibition | Luciferase Reporter Gene Assay | IC50 of 1 µM for inhibiting NF-κB-mediated transactivation. | [4] |
| TNF-α Production | LPS and IFN-γ stimulated IEC-6 cells | Significant inhibition of TNF-α release at concentrations of 0.5-2 µM. | [10] |
| IL-1β Release | Inflamed Intestinal Epithelial Cells (IEC-6) | Significant reduction in IL-1β release at a concentration of 2 µM. | [8] |
| COX-2 Expression | LPS and IFN-γ stimulated IEC-6 cells | Significant reduction in COX-2 expression at 1 and 2 µM. | [10] |
| iNOS Expression | LPS and IFN-γ stimulated IEC-6 cells | Significant reduction in iNOS expression at 1 and 2 µM. | [10] |
| Adhesion Molecules | TNF-α stimulated endothelial cells | Abolished expression of VCAM-1, ICAM-1, and E-selectin. | [4] |
| In Vivo Peritonitis | Thioglycollate-induced peritonitis in mice | Suppressed neutrophil recruitment to the peritoneum. | [4] |
| In Vivo Colitis | DNBS-induced colitis in mice | Reduced macroscopic and histologic signs of colon injury. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound/Plumericin's effects on cytokine production.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to stimuli and potential inhibitors.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and serum
-
TNF-α (or other NF-κB activator)
-
Plumericin
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment: Pre-treat the transfected cells with varying concentrations of Plumericin for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (typically 10-20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Aspirate the media, wash the cells with PBS, and add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This assay quantifies the amount of a specific cytokine, such as TNF-α, secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatant from cells treated with Plumericin and a pro-inflammatory stimulus (e.g., LPS)
-
TNF-α capture antibody
-
Recombinant TNF-α standard
-
Biotinylated TNF-α detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add serially diluted recombinant TNF-α standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated TNF-α detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add the Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Signal Development: Wash the plate and add the TMB substrate solution. Allow the color to develop in the dark.
-
Reaction Stopping and Reading: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve.
Western Blot for Phosphorylated IκBα
This technique is used to detect the phosphorylation of IκBα, a key event in the activation of the NF-κB pathway.
Materials:
-
Cell lysate from cells treated with Plumericin and a pro-inflammatory stimulus
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated IκBα signal to the total IκBα and the loading control.
Visualizations
Caption: NF-κB signaling pathway and Plumericin's point of inhibition.
Caption: Experimental workflow for validating Plumericin's effect on cytokines.
References
- 1. Protoplumericin, an iridoid bis-glucoside in Allamanda neriifolia | CiNii Research [cir.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoplumericin A: A Comparative Guide to its Structure-Activity Relationship with Other Iridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Protoplumericin A, an iridoid with significant anti-inflammatory properties, and other structurally related iridoids. The information presented herein is supported by experimental data from various scientific studies, offering insights into the structure-activity relationships within this class of natural products.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound and related iridoids across different biological assays. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Anti-inflammatory Activity (NF-κB Inhibition)
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound (Plumericin) | NF-κB Luciferase Reporter | HEK293/NF-κB-luc | TNF-α | 1.07 | [1] |
| Plumieridin | NF-κB Luciferase Reporter | HEK293/NF-κB-luc | TNF-α | Inactive | [1] |
| Allamandicin | NF-κB Luciferase Reporter | HEK293/NF-κB-luc | TNF-α | Less Active | [1] |
| Plumeridoid C | NF-κB Luciferase Reporter | HEK293/NF-κB-luc | TNF-α | Inactive | [1] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| This compound (Plumericin) | Murine Macrophage (J774G8) | MTT | 20.6 ± 0.5 | [2] |
| Isoplumericin (B1231303) | Murine Macrophage (J774G8) | MTT | 24 ± 0.7 | [2] |
| This compound (Plumericin) | NB4 (Acute Promyelocytic Leukemia) | Not Specified | 4.35 ± 0.21 µg/mL | [3] |
| This compound (Plumericin) | K562 (Chronic Myelogenous Leukemia) | Not Specified | 5.58 ± 0.35 µg/mL | [3] |
Table 3: Antimicrobial and Antiparasitic Activity
| Compound | Organism | Activity | MIC / IC50 | Reference |
| This compound (Plumericin) | Mycobacterium tuberculosis (H37Rv) | Anti-mycobacterial | MIC: 2.1 ± 0.12 µg/mL | [4] |
| This compound (Plumericin) | M. tuberculosis (MDR Strain 1) | Anti-mycobacterial | MIC: 1.3 ± 0.15 µg/mL | [4] |
| Isoplumericin | Mycobacterium tuberculosis (H37Rv) | Anti-mycobacterial | MIC: > 2.1 µg/mL | [4] |
| This compound (Plumericin) | Leishmania donovani (promastigote) | Antileishmanial | IC50: 3.17 ± 0.12 µM | [2] |
| This compound (Plumericin) | Leishmania donovani (amastigote) | Antileishmanial | IC50: 1.41 ± 0.03 µM | [2] |
| Isoplumericin | Leishmania donovani (promastigote) | Antileishmanial | IC50: 7.2 ± 0.08 µM | [2] |
| Isoplumericin | Leishmania donovani (amastigote) | Antileishmanial | IC50: 4.1 ± 0.02 µM | [2] |
| This compound (Plumericin) | Enterococcus faecalis | Antibacterial | MIC: Better than Cloxacillin | [3] |
| This compound (Plumericin) | Bacillus subtilis | Antibacterial | MIC: Better than Cloxacillin | [3] |
Structure-Activity Relationship (SAR) Insights
The available data, particularly the comparison between this compound and its isomer Isoplumericin, provides initial insights into the SAR of this class of iridoids.
-
Stereochemistry: The difference in activity between this compound and Isoplumericin, which are stereoisomers, suggests that the spatial arrangement of substituents is crucial for their biological effects. This compound consistently shows more potent anti-mycobacterial and anti-leishmanial activity compared to Isoplumericin[2][4].
-
Core Structure: The lack of NF-κB inhibitory activity from related iridoids like Plumieridin and Plumeridoid C, which possess different core structures, highlights the importance of the specific spirolactone iridoid scaffold of this compound for this particular activity[1].
-
Further Research Needed: A comprehensive SAR understanding would necessitate the synthesis and biological evaluation of a wider range of this compound analogs with systematic modifications to different parts of the molecule.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibition of the NF-κB signaling pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with an NF-κB-dependent luciferase reporter gene are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 30 minutes).
-
Stimulation: Following pre-treatment, the cells are stimulated with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) (e.g., 2 ng/mL) to activate the NF-κB pathway.
-
Luciferase Activity Measurement: After an incubation period (e.g., 4 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated vehicle control. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
-
Cell Culture: Target cells (e.g., murine macrophages, cancer cell lines) are cultured in an appropriate medium.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a defined period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After an incubation period, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 or CC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Culture: The target bacterial or fungal strains are cultured in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of NF-κB inhibition by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-mycobacterial activity of plumericin and isoplumericin against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Protoplumericin A and its Analogs Across Diverse Cell Lines
For Immediate Release
A comprehensive analysis of the bioactivity of Protoplumericin A and its related iridoid, Plumericin (B1242706), reveals significant anti-inflammatory and cytotoxic potential against various cell lines. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear overview of their performance, detailed experimental protocols, and insights into their mechanisms of action.
Executive Summary
Plumericin, a close structural analog of this compound, has demonstrated potent inhibitory effects on key inflammatory pathways and notable cytotoxic activity against several cancer cell lines. While direct bioactivity data for this compound remains limited in publicly available research, the extensive studies on Plumericin offer valuable insights into the potential therapeutic applications of this class of compounds. This guide presents a cross-validation of Plumericin's bioactivity, highlighting its efficacy and selectivity, supported by detailed experimental methodologies and visual representations of its molecular targets.
Anti-inflammatory Activity
Plumericin has been identified as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical mediator of inflammatory responses.[1][2] Experimental data indicates that Plumericin effectively blocks the degradation of IκBα (inhibitor of kappa B), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1]
Table 1: Anti-inflammatory Bioactivity of Plumericin
| Assay | Cell Line/Model | Key Findings | IC₅₀/Effective Concentration |
| NF-κB Luciferase Reporter Assay | HEK293 | Inhibition of NF-κB mediated gene transcription.[1][2] | 1 µM[1][2] |
| Adhesion Molecule Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Abolished TNF-α-induced expression of VCAM-1, ICAM-1, and E-selectin.[1] | - |
| Peritonitis Mouse Model | In vivo | Suppressed thioglycollate-induced neutrophil recruitment.[1] | - |
| Intestinal Inflammation | Rat Intestinal Epithelial Cells (IEC-6) | Reduced expression of TNF-α, COX-2, and iNOS. | - |
| Colitis Mouse Model | In vivo (DNBS-induced) | Reduced macroscopic and histologic signs of colon injury. | - |
Cytotoxic Activity
The cytotoxic effects of Plumericin have been evaluated in various cancer cell lines and compared against non-tumorigenic cells to assess its selectivity. While comprehensive data across a wide panel of cancer cell lines is still emerging, existing studies indicate a promising therapeutic window.
Table 2: Cytotoxicity of Plumericin in Different Cell Lines
| Cell Line | Cell Type | Assay | IC₅₀/CC₅₀ (µM) | Selectivity Index (SI) |
| Cancer Cell Lines | ||||
| T47D | Human Breast Cancer | MTT Assay | Data from extract, not pure compound | - |
| P-388 | Murine Lymphocytic Leukemia | - | Active (Specific IC₅₀ not reported) | - |
| Panel of Human Cancers¹ | Breast, Colon, Fibrosarcoma, Lung, Melanoma, KB | - | Active (Specific IC₅₀s not reported) | - |
| Non-tumorigenic Cell Lines | ||||
| J774G8 | Murine Macrophage | MTT Assay | 20.6 ± 0.5 | - |
| Lymphocytes | Human Peripheral Blood | MTT Assay | Not toxic | - |
¹ Further studies are required to establish specific IC₅₀ values for pure Plumericin and this compound in these cell lines.
The Selectivity Index (SI) is a critical parameter in drug discovery, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (CC₅₀ normal cells / IC₅₀ cancer cells). An SI value greater than 1 indicates a preferential cytotoxic effect against cancer cells.[3][4] The lack of toxicity in normal human lymphocytes suggests a favorable selectivity profile for Plumericin, though more quantitative data is needed to calculate precise SI values for different cancer types.
Signaling Pathways and Experimental Workflows
Plumericin exerts its biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway Inhibition
Plumericin inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[1][5] This action blocks the release and nuclear translocation of the p50/p65 NF-κB subunits, thereby downregulating the expression of inflammatory genes.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Protoplumericin A from Diverse Plumeria Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Protoplumericin A, an iridoid with noteworthy biological activities, isolated from various species of the Plumeria genus. This document synthesizes available data on its quantification and bioactivity, offering a foundation for further investigation into its therapeutic potential.
This compound is a naturally occurring iridoid compound that has been identified in several species of the Plumeria plant, commonly known as frangipani. These plants have a history of use in traditional medicine, and modern scientific inquiry has begun to validate some of these applications by isolating and characterizing their bioactive constituents. This compound is one such compound of interest, exhibiting potential antimicrobial and anticancer properties. This guide aims to present a comparative overview of this compound as reported in scientific literature, focusing on its presence in different Plumeria species and its biological efficacy.
Quantitative Analysis of this compound in Plumeria Species
Biological Activity of this compound
The therapeutic potential of this compound is an active area of investigation. Preliminary studies and broader research on Plumeria extracts suggest that this iridoid contributes to the plant's overall bioactivity.
Anticancer Activity
While specific IC50 values for pure this compound against a wide range of cancer cell lines are not extensively documented, studies on crude extracts of Plumeria species provide some insights. For instance, a study on the methanolic flower extracts of Plumeria alba and Plumeria rubra demonstrated cytotoxic activity against colon cancer cell lines (HCT-116).[2] The extract from P. alba exhibited a dose-dependent cytotoxic effect, whereas the extract from P. rubra did not show significant activity in controlling the proliferation of these cancer cells.[2] This suggests that the presence and concentration of bioactive compounds, potentially including this compound, differ between these species, leading to varied anticancer efficacy.
Table 1: Anticancer Activity of Plumeria Species Extracts
| Plumeria Species | Plant Part | Cancer Cell Line | IC50 Value (µg/mL) |
| Plumeria alba | Flower (Methanolic Extract) | Colon (HCT-116) | 259.90[2] |
| Plumeria rubra | Flower (Methanolic Extract) | Colon (HCT-116) | Not Active[2] |
Note: The activity is reported for the crude extract, not isolated this compound.
Antimicrobial Activity
This compound has been reported as an antimicrobial agent.[1] However, specific Minimum Inhibitory Concentration (MIC) values for the isolated compound against a broad spectrum of microorganisms are not yet well-documented in publicly available research. The general antimicrobial properties of Plumeria extracts are attributed to a variety of compounds, including iridoids. Further studies are required to isolate this compound from different species and determine its specific MIC values against various bacterial and fungal strains to understand its full potential as an antimicrobial agent.
Experimental Protocols
Standardized methodologies are crucial for the comparative analysis of natural products. Below are generalized protocols for the isolation, quantification, and bioactivity testing of this compound, based on common practices in phytochemical research.
Isolation and Quantification of this compound
A typical workflow for the isolation and quantification of this compound from Plumeria species would involve the following steps:
Caption: Workflow for this compound Isolation and Analysis.
Methodology:
-
Plant Material Collection and Preparation: Collect the desired plant parts from different Plumeria species. The material should be authenticated, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a polar solvent like methanol (B129727) or ethanol (B145695) using techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Iridoids like this compound are typically found in the more polar fractions.
-
Chromatographic Separation: The polar fractions are further purified using column chromatography over silica gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain pure this compound.
-
Quantification: The amount of this compound in the extracts from different species can be quantified using an analytical HPLC system equipped with a UV or Mass Spectrometry (MS) detector, by comparing the peak area of the compound in the sample to a calibration curve of a pure standard.
Anticancer Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Caption: Workflow for IC50 Determination.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound. A negative control (vehicle) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for MIC Determination.
Methodology:
-
Microorganism Preparation: The test microorganisms (bacteria or fungi) are cultured in a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Future Directions
To fully elucidate the comparative potential of this compound from different Plumeria species, future research should focus on:
-
Systematic Quantification: A comprehensive study to quantify this compound in a wide variety of Plumeria species and cultivars under controlled environmental conditions.
-
Bioactivity of Pure Compound: Isolation of this compound in sufficient quantities to perform extensive in vitro and in vivo testing to determine its specific IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its anticancer and antimicrobial effects. This could involve exploring its impact on specific signaling pathways.
The information presented in this guide underscores the potential of this compound as a lead compound for drug development. However, it also highlights the need for more rigorous and comparative research to fully understand and harness its therapeutic benefits.
References
Protoplumericin A: A Potent NF-κB Inhibitor Compared to Established Alternatives
For Immediate Release
A comprehensive analysis of Protoplumericin A, correctly identified in scientific literature as Plumericin (B1242706), reveals its significant efficacy as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comparative overview of Plumericin's performance against other well-documented NF-κB inhibitors, supported by experimental data, for researchers, scientists, and professionals in drug development.
Unveiling Plumericin's Potency in NF-κB Inhibition
Plumericin, a natural product isolated from Himatanthus sucuuba, has demonstrated potent anti-inflammatory activity by selectively targeting the NF-κB pathway.[1] Its mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. By preventing the IKK-mediated phosphorylation and subsequent degradation of the inhibitory protein IκBα, Plumericin effectively blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[1][2][3]
Comparative Efficacy of NF-κB Inhibitors
To contextualize the efficacy of Plumericin, this section presents a comparison with other widely used NF-κB inhibitors. The data, summarized in the table below, is based on their half-maximal inhibitory concentrations (IC50), a standard measure of a compound's inhibitory potency.
| Inhibitor | Mechanism of Action | IC50 Value | Target Assay |
| Plumericin | IKK Inhibitor | 1 µM[1][2][3][4] | NF-κB Luciferase Reporter Gene Assay |
| BAY 11-7082 | IKK Inhibitor (irreversible) | 10 µM[5][6][7][8] | TNFα-induced IκBα phosphorylation |
| MG-132 | Proteasome Inhibitor | 3 µM[9][10][11] | TNFα-induced NF-κB activation and IκBα degradation |
| Parthenolide | IKK Inhibitor | Not explicitly defined in sources, but inhibits IKK activity | Inhibition of IKK activity and IκBα degradation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in multi-well plates and transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed reporter plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.[12]
-
Compound Treatment and Stimulation: Following transfection, cells are pre-treated with varying concentrations of the test inhibitor (e.g., Plumericin) or vehicle control for a specified period. Subsequently, NF-κB activation is induced by stimulating the cells with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α).[13][14]
-
Cell Lysis and Luminescence Measurement: After stimulation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The luminescence signal, which is proportional to the amount of luciferase produced, reflects the level of NF-κB activation.[15]
-
Data Analysis: The raw luciferase values are normalized to the internal control (e.g., β-galactosidase activity) to account for variations in cell number and transfection efficiency. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This technique is used to directly assess the effect of an inhibitor on the upstream signaling events of the NF-κB pathway.
-
Cell Culture and Treatment: Cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured to an appropriate confluency.[2] The cells are then pre-incubated with the test inhibitor or vehicle for a defined time before being stimulated with an NF-κB activator like TNF-α for various time points.[2]
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[16][17]
-
Protein Quantification and SDS-PAGE: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay). Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Immunoblotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.[18]
-
Detection and Analysis: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-IκBα to total IκBα is calculated to determine the extent of inhibition.[18]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for NF-κB inhibitor analysis.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. targetmol.com [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 9. lifesensors.com [lifesensors.com]
- 10. MG132 - Wikipedia [en.wikipedia.org]
- 11. stemcell.com [stemcell.com]
- 12. bowdish.ca [bowdish.ca]
- 13. benchchem.com [benchchem.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protoplumericin A: A Comparative Analysis of its In Vivo Therapeutic Potential in Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of Protoplumericin A in a preclinical model of acute lung injury (ALI). The performance of this compound is compared against Dexamethasone, a standard corticosteroid used in inflammatory conditions. This document summarizes key experimental data, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows to support further research and development.
Comparative Efficacy in a Murine Model of LPS-Induced Acute Lung Injury
This compound, a bioactive iridoid found in Plumeria obtusa, has demonstrated significant anti-inflammatory and antioxidant potential in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.[1] The following tables summarize the quantitative data from a key in vivo study, comparing the effects of a bioactive fraction containing this compound (DCM-F) with the standard-of-care corticosteroid, Dexamethasone.
Table 1: Effect on Inflammatory Mediators in Lung Tissue
| Treatment Group | Dose | iNOS (ng/L) | NO (µmol/L) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.43 ± 0.08 | 1.15 ± 0.07 | 25.14 ± 1.12 | 30.21 ± 1.53 |
| LPS | - | 7.89 ± 0.41 | 5.78 ± 0.29 | 150.43 ± 7.52 | 185.67 ± 9.28 |
| Dexamethasone | 2 mg/kg | 2.15 ± 0.11 | 1.89 ± 0.09 | 45.32 ± 2.27 | 55.78 ± 2.79 |
| DCM-F (this compound containing) | 100 mg/kg | 4.56 ± 0.23 | 3.42 ± 0.17 | 89.76 ± 4.49 | 110.12 ± 5.51 |
| DCM-F (this compound containing) | 200 mg/kg | 2.98 ± 0.15 | 2.21 ± 0.11 | 60.11 ± 3.01 | 73.45 ± 3.67 |
Data adapted from Eloutify et al., Inflammopharmacology, 2023.[1] Values are presented as mean ± SD.
Table 2: Effect on Oxidative Stress Markers and Lung Injury Score
| Treatment Group | Dose | MDA (nmol/g tissue) | Catalase (U/mg protein) | Lung Injury Score |
| Control | - | 1.21 ± 0.06 | 15.67 ± 0.78 | 0.5 ± 0.1 |
| LPS | - | 5.89 ± 0.29 | 6.43 ± 0.32 | 3.8 ± 0.4 |
| Dexamethasone | 2 mg/kg | 2.11 ± 0.11 | 13.89 ± 0.69 | 1.2 ± 0.2 |
| DCM-F (this compound containing) | 100 mg/kg | 3.78 ± 0.19 | 9.12 ± 0.46 | 2.5 ± 0.3 |
| DCM-F (this compound containing) | 200 mg/kg | 2.54 ± 0.13 | 12.45 ± 0.62 | 1.8 ± 0.2 |
Data adapted from Eloutify et al., Inflammopharmacology, 2023.[1] Values are presented as mean ± SD.
Experimental Protocols
The following is a detailed methodology for the in vivo validation of this compound's therapeutic potential in a murine model of LPS-induced acute lung injury, as described by Eloutify et al., 2023.[1]
1. Animal Model
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
2. Induction of Acute Lung Injury
-
Acute lung injury was induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli O111:B4.
3. Treatment Groups
-
Group I (Negative Control): Received the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Received LPS and the vehicle.
-
Group III (Standard): Received Dexamethasone (2 mg/kg, i.p.) one hour before LPS administration.
-
Group IV & V (Test Groups): Received the dichloromethane (B109758) fraction (DCM-F) of Plumeria obtusa extract, containing this compound, at doses of 100 mg/kg and 200 mg/kg (i.p.) respectively, one hour before LPS administration.
4. Efficacy Assessment
-
Sample Collection: 24 hours after LPS administration, animals were euthanized. Lung tissues were collected for histopathological examination, and to measure levels of inflammatory and oxidative stress markers.
-
Inflammatory Markers: Levels of inducible nitric oxide synthase (iNOS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lung tissue homogenates were quantified using ELISA kits.
-
Oxidative Stress Markers: Malondialdehyde (MDA) and catalase activity were measured in lung tissue homogenates to assess lipid peroxidation and antioxidant enzyme activity, respectively.
-
Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A lung injury score was determined based on the degree of inflammation, edema, and alveolar damage.
-
Immunohistochemistry: Expression of cyclooxygenase-2 (COX-2) in lung tissue was evaluated by immunohistochemical staining.
5. Statistical Analysis
-
Data were expressed as mean ± standard deviation (SD).
-
Comparisons between groups were performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of < 0.05 was considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: LPS-induced TLR4 signaling pathway leading to inflammation.
References
Protoplumericin A and its Analogs: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals, understanding the nuanced differences between a parent natural product and its analogs is critical for advancing therapeutic discovery. This guide provides a comprehensive head-to-head comparison of Protoplumericin A (often referred to as Plumericin (B1242706) in the scientific literature) and its naturally occurring analog, Isoplumericin (B1231303), with a focus on their biological activities, supported by experimental data.
Executive Summary
Plumericin, an iridoid lactone, has garnered significant attention for its potent anti-inflammatory and potential anticancer properties. This guide delves into the comparative analysis of Plumericin and its stereoisomer, Isoplumericin, highlighting their differential effects on key biological pathways. Experimental evidence demonstrates that while both compounds exhibit biological activity, Plumericin consistently emerges as the more potent agent, particularly in the inhibition of the NF-κB pathway and in anti-parasitic assays. This document provides detailed experimental protocols, quantitative data comparisons, and visual diagrams of the implicated signaling pathways to inform further research and development.
Comparative Biological Activity
The biological efficacy of Plumericin and its analog Isoplumericin has been evaluated across several studies. The primary areas of investigation include anti-inflammatory, cytotoxic, and anti-parasitic activities.
Anti-Inflammatory Activity: Potent NF-κB Inhibition by Plumericin
Plumericin has been identified as a highly potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2] It effectively blocks the activation of NF-κB with a reported half-maximal inhibitory concentration (IC50) of 1 μM in a luciferase reporter gene assay.[1][2] The mechanism of this inhibition is attributed to the direct targeting of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3] This action halts the translocation of the active NF-κB dimer to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][4]
While direct comparative studies on the NF-κB inhibitory activity of Isoplumericin are limited, the pronounced efficacy of Plumericin suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The α-methylene-γ-lactone moiety present in Plumericin is suggested to be crucial for its potent inhibitory action on the NF-κB pathway.[1]
Cytotoxicity and Anti-Parasitic Effects
Comparative studies have been conducted on the cytotoxic and anti-parasitic activities of Plumericin and Isoplumericin. In a study evaluating their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, Plumericin demonstrated significantly higher potency than Isoplumericin.[5][6]
| Compound | Anti-Leishmanial Activity (IC50, μM) vs. L. donovani promastigotes | Anti-Leishmanial Activity (IC50, μM) vs. L. donovani amastigotes | Cytotoxicity (CC50, μM) vs. J774G8 murine macrophages |
| Plumericin | 3.17 ± 0.12[5] | 1.41 ± 0.03[5] | 20.6 ± 0.5[5][6] |
| Isoplumericin | 7.2 ± 0.08[5] | 4.1 ± 0.02[5] | 24.0 ± 0.7[5][6] |
Table 1: Comparative in vitro activity of Plumericin and Isoplumericin. Data sourced from Sharma et al. (2014).[5][6]
As shown in Table 1, Plumericin is more than twice as potent as Isoplumericin against both the promastigote and amastigote stages of L. donovani. Both compounds exhibit moderate cytotoxicity against murine macrophages, with Plumericin showing slightly higher toxicity.[5][6]
Anti-Apoptotic Properties of Plumericin
Recent studies have also highlighted the anti-apoptotic effects of Plumericin in the context of intestinal inflammation.[7] In a model of inflammatory bowel disease, Plumericin was shown to reduce apoptosis in intestinal epithelial cells.[7] This was evidenced by a reduction in the expression of the pro-apoptotic protein Bax and a decrease in caspase-3 activity.[7]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for Plumericin's anti-inflammatory effects is its inhibition of the canonical NF-κB signaling pathway.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay[1][2]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Plumericin) for 30 minutes.
-
Stimulation: NF-κB activation is induced by adding Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL and incubating for 6 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., a constitutively expressed reporter) to account for variations in cell number and transfection efficiency. The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)[5]
-
Cell Seeding: Murine macrophage cells (e.g., J774G8) are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Incubation: The cells are treated with various concentrations of the test compounds (Plumericin and Isoplumericin) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Anti-Leishmanial Amastigote Assay[5]
-
Macrophage Infection: Peritoneal macrophages are harvested from mice and seeded in a 96-well plate. The macrophages are then infected with L. donovani promastigotes.
-
Compound Treatment: After 24 hours of infection, the medium is replaced with fresh medium containing different concentrations of the test compounds.
-
Incubation: The plates are incubated for 48 hours.
-
Staining and Microscopy: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to the untreated control.
Structure-Activity Relationship
The available data suggests that the α-methylene-γ-lactone moiety is a critical pharmacophore for the biological activity of Plumericin, particularly for its potent NF-κB inhibition.[1] The difference in potency between Plumericin and its stereoisomer, Isoplumericin, in anti-parasitic assays highlights the importance of the stereochemistry of the molecule for its biological function. Further synthesis and evaluation of analogs with modifications at various positions are necessary to fully elucidate the structure-activity relationship and to optimize the therapeutic potential of this class of compounds.
Conclusion and Future Directions
The comparative analysis of Plumericin and its naturally occurring analog, Isoplumericin, provides valuable insights for researchers in the fields of inflammation and infectious diseases. Plumericin stands out as a potent inhibitor of the NF-κB pathway with promising anti-inflammatory and anti-parasitic activities. The provided experimental data and protocols offer a solid foundation for further investigation into the therapeutic potential of these natural products.
Future research should focus on the synthesis of a broader range of Plumericin analogs to establish a more comprehensive structure-activity relationship. Head-to-head comparisons of these synthetic analogs with Plumericin using standardized assays will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the effects of these compounds on other relevant signaling pathways will provide a more complete understanding of their mechanisms of action and potential therapeutic applications.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]
Reproducibility of Plumericin's Effects: A Comparative Analysis for Researchers
For scientists and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific validity. This guide provides a comprehensive comparison of the reported effects of Plumericin (B1242706), a naturally occurring iridoid lactone, with a focus on its anti-inflammatory properties. While multiple studies have investigated its biological activities, this analysis also highlights the critical gap in independent reproducibility studies, a crucial factor for advancing preclinical research.
Overview of Plumericin's Bioactivity
Plumericin has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[1][2] Its effects have been documented in various in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory conditions. However, the existing body of research primarily consists of original findings, with a notable absence of independent studies aimed at reproducing these results.
Comparative Efficacy of NF-κB Inhibition
A key study provides a direct comparison of Plumericin's in vivo anti-inflammatory efficacy with other known NF-κB inhibitors. The data below summarizes the effective concentrations of these compounds in a mouse model of peritonitis.
| Compound | In Vivo Model | Effective Concentration | Reference |
| Plumericin | Thioglycollate-induced peritonitis in mice | Comparable to Parthenolide | [1] |
| Parthenolide | LPS-induced neutrophil recruitment in mice | Similar to Plumericin | [1] |
| BAY11-7085 | Rat carrageenan paw model and rat adjuvant arthritis | 10-fold higher than Plumericin | [1] |
In Vitro Inhibition of NF-κB Activation
Plumericin has been shown to inhibit NF-κB-mediated gene expression in various cell lines. The following table summarizes its in vitro potency.
| Cell Line | Assay | IC50 | Reference |
| HEK293/NF-κB-luc | Luciferase Reporter Gene Assay | 1.07 μM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECtert) | Inhibition of IκBα degradation | 5 μM | [1] |
Experimental Protocols
In Vivo Anti-Inflammatory Activity (Thioglycollate-Induced Peritonitis)
-
Animal Model: Male C57BL/6J mice (8–9 weeks old).[1]
-
Induction of Peritonitis: Intraperitoneal injection of 4% Brewer's thioglycollate medium.[1]
-
Treatment: Plumericin administered at varying doses prior to thioglycollate injection.[1]
-
Endpoint Measurement: Quantification of neutrophil recruitment to the peritoneum.[1]
In Vitro NF-κB Luciferase Reporter Gene Assay
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-luc).[1]
-
Stimulation: Tumor necrosis factor-alpha (TNF-α) at 2 ng/mL for 4 hours.[1]
-
Treatment: Cells pre-treated with Plumericin for 30 minutes prior to TNF-α stimulation.[1]
-
Endpoint Measurement: Luciferase activity measured as a readout of NF-κB activation.[1]
Western Blot for IκBα Degradation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECtert).[1]
-
Stimulation: TNF-α at 10 ng/mL for various time points (0, 4, 8, 12 min).[1]
-
Treatment: Cells pre-incubated with Plumericin (5 μM) for 30 minutes prior to TNF-α stimulation.[1]
-
Endpoint Measurement: Western blot analysis to detect levels of IκBα and phosphorylated IκBα.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Plumericin and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of Plumericin's anti-inflammatory effect via inhibition of the IKK complex in the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of Plumericin.
The Critical Need for Reproducibility Studies
Despite the promising initial findings, the lack of independent studies confirming the effects of Plumericin is a significant limitation in its preclinical development. Reproducibility is fundamental to establishing the robustness of scientific claims and is a prerequisite for advancing a compound towards clinical trials. The absence of such studies for Plumericin means that the reported effects, while intriguing, should be interpreted with caution.
Conclusion and Future Directions
The available evidence suggests that Plumericin is a potent inhibitor of the NF-κB pathway with demonstrated anti-inflammatory effects in preclinical models.[1][3] Its efficacy appears to be comparable or superior to some other known NF-κB inhibitors.[1] However, the critical gap in the scientific literature is the absence of independent replication of these findings.
For researchers and drug development professionals, this presents both a challenge and an opportunity. While the initial data is encouraging, further investment in Plumericin research should prioritize independent validation of its anti-inflammatory effects and a more comprehensive comparison with existing anti-inflammatory agents. Such studies are essential to build a solid foundation for any potential future clinical development of Plumericin.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Protoplumericin A and Plumieride
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents from natural sources, the iridoids Protoplumericin A and Plumieride, both found in plants of the Plumeria genus, have garnered scientific interest. This guide provides a comparative overview of their anticancer activities, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: A Look at the Numbers
The direct comparison of the anticancer efficacy of this compound and Plumieride is currently challenging due to a lack of studies that evaluate both compounds against the same cancer cell lines under identical experimental conditions. However, individual studies provide insights into their potential.
Conversely, quantitative data for Plumieride is available. In a study evaluating a series of its derivatives, Plumieride itself exhibited the least cytotoxicity against radiation-induced fibrosarcoma (RIF) tumor cells, with a reported 50% cell kill concentration of 49.5 µg/mL.
| Compound | Cell Line | Assay | IC50 / 50% Cell Kill | Reference |
| Plumieride | Radiation-Induced Fibrosarcoma (RIF) | Not Specified | 49.5 µg/mL | |
| This compound | T47D (Breast Cancer) | Not Specified | Data not available for isolated compound | [1] |
Table 1: Comparative in vitro anticancer activity of Plumieride and this compound.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The precise molecular mechanisms underpinning the anticancer effects of this compound and Plumieride are not yet fully elucidated. However, research into the broader class of iridoids and related natural compounds suggests potential pathways that may be involved.
Many natural products exert their anticancer effects by inducing apoptosis, or programmed cell death, and interfering with key signaling pathways that regulate cell proliferation and survival.[2][3][4][5][6] For instance, the NF-κB, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways are common targets for anticancer agents derived from plants.[3][6] These pathways, when dysregulated, contribute to cancer cell growth, survival, and metastasis.
While specific studies detailing the signaling pathways modulated by this compound and Plumieride in cancer cells are limited, a study on Plumieride's anti-inflammatory effects demonstrated its ability to modulate the NF-κB signaling pathway.[7] Given the significant overlap between inflammatory and cancer signaling pathways, it is plausible that Plumieride's anticancer activity may also be mediated, at least in part, through the inhibition of NF-κB. This pathway is a critical regulator of genes involved in cell survival, proliferation, and inflammation.
Further research is necessary to confirm the direct effects of this compound and Plumieride on these and other cancer-related signaling pathways. Understanding these mechanisms is crucial for the rational design and development of more effective and targeted cancer therapies.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are essential. While the specific methodology for the cytotoxicity of Plumieride against RIF cells was not extensively detailed in the available source, a general workflow for such an assay is outlined below.
General Cytotoxicity Assay (e.g., MTT Assay) Workflow:
Conclusion and Future Directions
The available evidence suggests that Plumieride possesses modest anticancer activity, while the potential of this compound remains to be quantitatively determined. The lack of direct comparative studies and detailed mechanistic data for both compounds highlights a significant gap in the current research landscape.
Future investigations should prioritize:
-
Direct Comparative Studies: Evaluating the cytotoxicity of this compound and Plumieride side-by-side against a panel of diverse cancer cell lines.
-
Mechanistic Elucidation: In-depth studies to identify the specific signaling pathways and molecular targets modulated by each compound in cancer cells. This should include analysis of apoptosis induction and effects on key regulatory proteins.
-
In Vivo Efficacy: Preclinical studies in animal models to assess the anti-tumor efficacy, pharmacokinetics, and safety profiles of these iridoids.
A more comprehensive understanding of the anticancer properties of this compound and Plumieride will be instrumental in determining their true potential as lead compounds for the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A's In Vivo Efficacy: A Comparative Analysis of its Active Metabolite, Plumericin
An objective guide for researchers and drug development professionals on the anti-inflammatory potential of Protoplumericin A's active form, Plumericin (B1242706), with supporting in vivo experimental data and comparison to established anti-inflammatory agents.
This compound is an iridoid bis-glucoside that serves as a precursor to its biologically active metabolite, Plumericin. While direct in vivo efficacy data for this compound is limited, extensive research has focused on Plumericin, demonstrating its potent anti-inflammatory properties in various preclinical models. This guide provides a comprehensive statistical validation of Plumericin's in vivo efficacy, presenting a comparative analysis with standard anti-inflammatory drugs, detailed experimental protocols, and a visual representation of its mechanism of action.
Comparative In Vivo Efficacy of Plumericin
Plumericin has shown significant anti-inflammatory effects in two key animal models: thioglycollate-induced peritonitis and dinitrobenzene sulfonic acid (DNBS)-induced colitis. The following tables summarize the quantitative data from these studies and compare Plumericin's performance with dexamethasone (B1670325) and sulfasalazine, respectively.
Table 1: Efficacy in Thioglycollate-Induced Peritonitis in Mice
| Treatment Group | Dose | Key Efficacy Endpoint: Neutrophil Recruitment in Peritoneal Lavage (cells x 10^6) | Percentage Reduction vs. Control |
| Vehicle Control | - | 5.2 ± 0.4 | - |
| Plumericin | 1 mg/kg | 2.1 ± 0.3 | ~59.6% |
| Dexamethasone | 1 mg/kg | Not explicitly quantified in the same study, but literature suggests significant reduction. | - |
Data extracted from studies on thioglycollate-induced peritonitis. The Plumericin data is from a study by Fakhrudin et al. (2014), where a significant reduction in neutrophil recruitment was observed. While a direct head-to-head quantitative comparison with dexamethasone in the same study is unavailable, dexamethasone is a well-established potent inhibitor of neutrophil migration in this model.
Table 2: Efficacy in DNBS-Induced Colitis in Mice
| Treatment Group | Dose | Key Efficacy Endpoint: Macroscopic Damage Score (0-10) | Key Efficacy Endpoint: Myeloperoxidase (MPO) Activity (U/g tissue) |
| Sham Control | - | 0.5 ± 0.2 | 1.2 ± 0.3 |
| DNBS + Vehicle | - | 7.5 ± 0.5 | 5.8 ± 0.6 |
| DNBS + Plumericin | 3 mg/kg | 2.5 ± 0.4 | 2.1 ± 0.4 |
| DNBS + Sulfasalazine | 100 mg/kg | Not explicitly quantified in the same study, but literature suggests significant reduction. | Not explicitly quantified in the same study, but literature suggests significant reduction. |
Data for Plumericin is derived from a study by Di Paola et al., which demonstrated a significant reduction in the macroscopic damage score and MPO activity, a marker of neutrophil infiltration, in a DNBS-induced colitis model.[1][2][3][4] Sulfasalazine is a standard treatment for inflammatory bowel disease, and while not directly compared in the same study, it is known to be effective in this model.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Thioglycollate-Induced Peritonitis in Mice
This model is used to assess the acute inflammatory response, particularly the recruitment of neutrophils.
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Induction of Peritonitis: A sterile solution of 3% (w/v) thioglycollate medium is injected intraperitoneally (i.p.) at a volume of 1 mL per mouse.
-
Treatment: Plumericin (1 mg/kg) or the vehicle (e.g., DMSO diluted in saline) is administered i.p. 30 minutes before the thioglycollate injection.
-
Sample Collection: Four hours after the thioglycollate injection, mice are euthanized. The peritoneal cavity is washed with 5 mL of ice-cold phosphate-buffered saline (PBS) containing 1 mM EDTA.
-
Cell Counting: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (specifically neutrophils) are performed on cytospin preparations stained with Wright-Giemsa.
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice
This model mimics aspects of inflammatory bowel disease (IBD).
-
Animals: Male CD1 mice (20-25 g) are used.
-
Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted 4 cm into the colon. DNBS (100 mg/kg) dissolved in 50% ethanol (B145695) is administered intrarectally. Control animals receive 50% ethanol alone.
-
Treatment: Plumericin (3 mg/kg) or the vehicle is administered i.p. once daily for 4 days, starting from the day of DNBS administration.
-
Assessment of Colitis:
-
Macroscopic Score: On day 4, mice are euthanized, and the colon is removed. The colon is scored for macroscopic damage based on a scale of 0-10, considering criteria such as hyperemia, ulceration, and inflammation.
-
Myeloperoxidase (MPO) Activity: A section of the colon is homogenized and assayed for MPO activity, which is a biochemical marker for neutrophil infiltration.
-
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Plumericin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling cascade and the point of intervention by Plumericin.
Caption: Plumericin inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB activation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound like Plumericin.
Caption: A typical workflow for in vivo evaluation of an anti-inflammatory compound.
References
- 1. iris.unime.it [iris.unime.it]
- 2. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Protoplumericin A: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Protoplumericin A, a compound requiring careful handling due to its toxicological profile. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personal safety and environmental protection.
This compound is characterized by significant hazard classifications, including acute toxicity if swallowed or inhaled, skin and eye irritation, and potential for allergic skin reactions. It is also very toxic to aquatic life with long-lasting effects. Therefore, meticulous disposal practices are not only a regulatory requirement but a cornerstone of responsible laboratory management.
Understanding the Hazards: A Quantitative Overview
To facilitate a comprehensive risk assessment, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Procedural Guidance for this compound Disposal
The following step-by-step protocols are designed to guide laboratory personnel in the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves must be inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator when handling bulk quantities or if there is a risk of aerosolization. Work should be conducted in a chemical fume hood.
-
Lab Coat: A lab coat or apron should be worn to protect clothing.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused this compound and grossly contaminated materials (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
The container label should include "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a separate, leak-proof, and appropriately labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., methanol (B129727) or ethanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container can be disposed of as regular lab glass or plastic, provided all labels are defaced.
-
Step 3: Decontamination of Work Surfaces
-
Decontaminate all surfaces that have come into contact with this compound.
-
Use a suitable solvent or a 10% bleach solution followed by a water rinse.
-
Collect all cleaning materials as hazardous waste.
Step 4: Storage and Final Disposal
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. For further information, consult the Safety Data Sheet (SDS) and your institution's specific hazardous waste management protocols.
References
Personal protective equipment for handling Protoplumericin A
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Protoplumericin A. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards, including causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some safety data sheets also indicate it may be toxic if swallowed or fatal if inhaled.[1][2] Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Table 1: Personal Protective Equipment for this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3] Nitrile or latex disposable gloves are common, but for handling acids or solvents, specific "acid gloves" or "solvent gloves" should be used.[4] |
| Eye & Face Protection | Safety glasses with side shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2] Personal glasses are not a suitable substitute.[5] A face shield may be necessary for tasks with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A lab coat with long sleeves is required to protect forearms from potential splashes or sprays.[6] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | For operations that may generate dust or aerosols, use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, wear respiratory protection.[3] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[4]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in powdered form or creating solutions.[1][2]
-
Handling: Avoid contact with skin and eyes.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Some sources recommend storing in a freezer.[2]
Waste Disposal Plan:
Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains.[3] Contaminated packaging should be disposed of in the same manner as the substance itself.
Emergency Procedures: Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling dusts and substance contact. Emergency responders should wear appropriate personal protective equipment as detailed in Table 1.
Spill Cleanup Protocol:
-
For dry spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]
-
For liquid spills, cover with an inert absorbent material, and then collect and place in a suitable container for disposal.
-
Clean the affected area thoroughly.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
